molecular formula C18H32CaN2O10 B15615516 D-Pantothenic acid hemicalcium salt

D-Pantothenic acid hemicalcium salt

Cat. No.: B15615516
M. Wt: 476.5 g/mol
InChI Key: FAPWYRCQGJNNSJ-UBKPKTQASA-L
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Description

See also: Calcium Pantothenate (preferred);  Pantothenic Acid (has active moiety).

Properties

Molecular Formula

C18H32CaN2O10

Molecular Weight

476.5 g/mol

IUPAC Name

calcium bis(3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate)

InChI

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1

InChI Key

FAPWYRCQGJNNSJ-UBKPKTQASA-L

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to D-Pantothenic Acid Hemicalcium Salt: Synonyms, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precision in terminology and methodology is paramount. This guide provides an in-depth overview of D-Pantothenic acid hemicalcium salt, a vital compound in various biological studies. It details its synonyms as found in scientific literature, summarizes its physicochemical properties, outlines experimental protocols, and visualizes key biological pathways and workflows.

Nomenclature and Synonyms

This compound is known by numerous names in scientific and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and accurate reporting. The salt form is commonly used due to the unstable and hygroscopic nature of the free acid.[1]

Common Name / Synonym Reference
Calcium pantothenate[2][3][4]
Calcium D-pantothenate[2][3][4]
Vitamin B5 calcium salt[2][3][4][5]
(R)-(+)-N-(2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alanine hemicalcium salt[6][7]
D-Calcium pantothenate[3][7]
Pantothenic acid calcium salt[3]
Dextro calcium pantothenate[3]
Calpan[3]
Pantholin[3]
Calpanate[3]
Calcii pantothenas[3]
Chick antidermatitis factor[7]
Bis(pantothenato)calcium[3]

Physicochemical Properties

The quantitative data below represents the key physical and chemical properties of this compound, essential for experimental design and execution.

Property Value Reference
Molecular Formula C₉H₁₆NO₅·1/2Ca or C₁₈H₃₂CaN₂O₁₀[4][7][8]
Linear Formula HOCH₂C(CH₃)₂CH(OH)CONHCH₂CH₂CO₂·1/2Ca
Molecular Weight 238.27 g/mol [4]
CAS Number 137-08-6[4][9]
EC Number 205-278-9
Appearance White to off-white powder or crystals
Solubility in Water 50 mg/mL (clear, colorless solution)
pH 6.8 - 8.0 (at 25 °C, 50 mg/mL in H₂O)
Optical Activity [α]20/D +27±2°, c = 5% in H₂O
Assay / Purity ≥98.0%
Loss on Drying ≤3%
Storage Temperature 2-8°C[9]

Core Biological Role: Coenzyme A Biosynthesis

D-Pantothenic acid is a fundamental precursor in the biosynthesis of Coenzyme A (CoA), an essential molecule for numerous metabolic functions.[1][6] These functions include the metabolism of carbohydrates, proteins, and fatty acids, as well as the synthesis of cholesterol, steroid hormones, and neurotransmitters.[6] Only the dextrorotatory (D) isomer possesses this biological activity.[10]

CoA_Biosynthesis D-Pantothenic_Acid D-Pantothenic Acid (Vitamin B5) Phosphopantetheine Phosphopantetheine D-Pantothenic_Acid->Phosphopantetheine Multi-step enzymatic reactions CoA Coenzyme A (CoA) Phosphopantetheine->CoA Synthesis

Caption: Simplified pathway of Coenzyme A biosynthesis from D-Pantothenic acid.

Experimental Protocols & Methodologies

This compound is widely used as a supplement in various experimental settings, from microbial and cell culture to animal studies.

The compound is a standard component of many cell culture media, crucial for cell proliferation and maintenance.

  • General Protocol for Media Supplementation:

    • Prepare the desired basal medium (e.g., DMEM/F-12).

    • Prepare a sterile stock solution of this compound in water. The solubility is high (50 mg/mL).

    • Add the stock solution to the basal medium to achieve the final desired concentration. For example, concentrations ranging from 50 µM to 2.5 mM have been cited for specific applications.[2]

    • Sterile-filter the final supplemented medium before use.

    • Culture cells as per standard protocols, incubating under appropriate conditions.

  • Specific Cited Protocols:

    • Osteoclastogenesis Inhibition: Bone marrow-derived macrophages (BMMs) were treated with 50-1000 µM of this compound for 3 days to inhibit RANKL-induced osteoclastogenesis by scavenging reactive oxygen species (ROS).[2]

    • Immunomodulation: T helper 17 (Th17) cell differentiation was restrained by applying 1-2.5 mM of the compound, an effect dependent on Coenzyme A and pantothenate kinase (PANK).[2]

    • Media Component: It has been used as a supplement in FMX-turbodoma-derived media, DMEM/F-12 for cell proliferation studies, and preadipocyte media.

Cell_Culture_Workflow A Prepare Basal Medium (e.g., DMEM/F-12) C Add Stock Solution to Medium to Final Concentration A->C B Prepare Sterile Stock Solution of this compound B->C D Sterile-Filter Supplemented Medium C->D E Culture Cells and Incubate D->E F Perform Downstream Assays (e.g., Proliferation, Differentiation) E->F

Caption: General experimental workflow for cell culture media supplementation.

The compound has been administered to animal models to investigate its systemic effects.

  • Protocol for Oral Administration (Gavage):

    • Calculate the required dose based on the animal's body weight (e.g., 10 mg/kg).[2]

    • Dissolve the this compound in a suitable vehicle (e.g., sterile water).

    • Administer the solution daily to the animals using oral gavage.

    • Monitor the animals for the duration of the study (e.g., several weeks).

    • At the end of the study, collect tissues or data for analysis.

  • Specific Cited Protocols:

    • Obesity Study: C57BL/6J mice were given 10 mg/kg daily via oral gavage to study protection against obesity through brown adipose tissue activation.[2]

    • Immunology Study: To alleviate experimental autoimmune encephalomyelitis, C57BL/6 mice were administered 50 mg/kg/day in their drinking water for two weeks.[2]

    • Wound Healing Study: Rabbits were injected with 20 mg/kg of body weight per day for three weeks post-surgery to study its accelerating effect on wound healing, which was linked to increased cellular multiplication.[11]

    • Intestinal Health: Weaned piglets were fed a diet containing 50 ppm of the compound for 28 days, which was shown to enhance intestinal development and alter gut microbes.[2]

Key Biological Activities and Effects

Research has identified several key biological activities of this compound, highlighting its therapeutic and developmental potential.

Biological_Effects center_node D-Pantothenic Acid Hemicalcium Salt effect1 ROS Scavenging center_node->effect1 effect2 Immunomodulation (e.g., Restrains Th17 cells) center_node->effect2 effect3 Antibacterial Activity (via immunity regulation) center_node->effect3 effect4 Improves Osteoporosis (Alleviates bone loss) center_node->effect4 effect5 Reduces Obesity (via BAT activation) center_node->effect5 effect6 Wound Healing (Increases cell multiplication) center_node->effect6

Caption: Summary of key biological effects attributed to D-Pantothenic acid.

These activities, including ROS removal, immunomodulation, and antibacterial effects, underscore the compound's multifaceted role in cellular and systemic physiology.[2][4] Its potential to improve conditions like osteoporosis and obesity is an active area of research.[2]

References

A Technical Guide to the Natural Sources and Biosynthesis of D-Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that serves as an essential precursor for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP). These molecules are critical for a vast array of metabolic reactions, including the synthesis and degradation of carbohydrates, lipids, and proteins.[1][2] While microorganisms and plants can synthesize pantothenate de novo, it is an essential nutrient for animals, which must obtain it from their diet.[3] Its name is derived from the Greek word "pantos," meaning "from everywhere," which alludes to its widespread availability in various foodstuffs.[4] This guide provides a comprehensive overview of the natural sources of D-pantothenic acid and a detailed exploration of its biosynthetic pathways, tailored for professionals in research and drug development.

Natural Sources of D-Pantothenic Acid

D-pantothenic acid is ubiquitous in nature, found in a wide variety of both plant and animal-based foods.[5] Rich sources include beef, chicken, organ meats, eggs, and milk.[4] Plant-based sources with significant amounts of this vitamin include mushrooms (especially shiitake), avocados, potatoes, broccoli, and whole grains.[4][5] It's important to note that food processing, such as milling, freezing, and canning, can lead to a significant reduction in the pantothenic acid content of foods.[6]

Table 1: D-Pantothenic Acid Content in Selected Food Sources
Food SourceServing SizeD-Pantothenic Acid (mg)
Beef Liver, cooked3 ounces5.6
Chicken Liver, cooked1 liver3.7
Sunflower Seeds, dry roasted1 ounce2.0
Salmon, cooked3 ounces1.6
Avocado, raw1/2 medium1.0
Milk, 2% fat1 cup0.9
Mushrooms, shiitake, cooked1/2 cup2.6
Sweet Potato, baked1 medium0.8
Broccoli, cooked1/2 cup0.5
Egg, hard-boiled1 large0.7
Whole Wheat Bread1 slice0.2

Data compiled from various food composition databases.

Biosynthesis of D-Pantothenic Acid

The biosynthesis of D-pantothenic acid is a well-characterized pathway in microorganisms, such as Escherichia coli, and plants.[1] The pathway involves the condensation of two main precursors: D-pantoate and β-alanine.[1]

D-Pantoate Synthesis

The synthesis of D-pantoate begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine.[1]

  • Formation of α-Ketopantoate: α-Ketoisovalerate is hydroxymethylated to form α-ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT) , encoded by the panB gene.[1] The reaction utilizes N5,N10-methylenetetrahydrofolate as the one-carbon donor.[1]

  • Reduction to D-Pantoate: α-Ketopantoate is then reduced to D-pantoate by ketopantoate reductase (KPR) , the product of the panE gene.[1] This reaction is NADPH-dependent.[1] In some organisms, such as Corynebacterium glutamicum, the enzyme acetohydroxy acid isomeroreductase (IlvC), which is involved in branched-chain amino acid biosynthesis, can also catalyze this reduction.[7]

β-Alanine Synthesis

In most bacteria, β-alanine is produced from L-aspartate through a decarboxylation reaction.[1]

  • Decarboxylation of L-Aspartate: Aspartate-1-decarboxylase (ADC) , encoded by the panD gene, catalyzes the conversion of L-aspartate to β-alanine.[1]

Condensation to D-Pantothenate

The final step in the biosynthesis is the ATP-dependent condensation of D-pantoate and β-alanine.[1]

  • Formation of D-Pantothenate: Pantothenate synthetase (PS) , the product of the panC gene, catalyzes this ligation to form D-pantothenic acid.[1] The reaction proceeds via a pantoyl-adenylate intermediate.[1]

Pantothenate_Biosynthesis cluster_pantoate D-Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis cluster_condensation Condensation KIV α-Ketoisovalerate KP α-Ketopantoate KIV->KP PanB (KPHMT) Pantoate D-Pantoate KP->Pantoate PanE (KPR) THF_out THF KP->THF_out NADP NADP+ Pantoate->NADP Pantothenate D-Pantothenic Acid Pantoate->Pantothenate PanC (PS) THF N5,N10-methylene-THF THF->KP NADPH NADPH + H+ NADPH->Pantoate Asp L-Aspartate BetaAla β-Alanine Asp->BetaAla PanD (ADC) CO2 CO2 BetaAla->CO2 BetaAla->Pantothenate AMP_PPi AMP + PPi Pantothenate->AMP_PPi ATP ATP ATP->Pantothenate

Diagram 1: D-Pantothenic Acid Biosynthesis Pathway.

Conversion to Coenzyme A

Once synthesized or obtained from the diet, D-pantothenic acid is the precursor for the biosynthesis of Coenzyme A. This five-step enzymatic pathway is essential for cellular metabolism.[8]

  • Phosphorylation: Pantothenate kinase (PanK) phosphorylates pantothenic acid to 4'-phosphopantothenate. This is the rate-limiting step in CoA biosynthesis and is subject to feedback inhibition by CoA and its thioesters.[4][9]

  • Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) adds a cysteine residue to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC).[8]

  • Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) decarboxylates PPC to yield 4'-phosphopantetheine (B1211885).[8]

  • Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) adenylylates 4'-phosphopantetheine to form dephospho-CoA.[8]

  • Final Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates dephospho-CoA to produce the final product, Coenzyme A.[8]

CoA_Biosynthesis PA D-Pantothenic Acid PP 4'-Phosphopantothenate PA->PP Pantothenate Kinase (PanK) PPC 4'-Phospho-N-pantothenoylcysteine PP->PPC PPCS ADP1 ADP PP->ADP1 PPant 4'-Phosphopantetheine PPC->PPant PPCDC ADP2_Pi ADP + Pi PPC->ADP2_Pi dCoA Dephospho-CoA PPant->dCoA PPAT CO2 CO2 PPant->CO2 CoA Coenzyme A dCoA->CoA DPCK PPi PPi dCoA->PPi ADP3 ADP CoA->ADP3 ATP1 ATP ATP1->PP Cys Cysteine Cys->PPC ATP2 ATP ATP2->PPC ATP3 ATP ATP3->dCoA ATP4 ATP ATP4->CoA

Diagram 2: Conversion of D-Pantothenic Acid to Coenzyme A.

Experimental Protocols

Accurate quantification of D-pantothenic acid and the characterization of its biosynthetic enzymes are crucial for research and development. Below are outlines of key experimental protocols.

Quantification of D-Pantothenic Acid

This method relies on the growth of a microorganism, typically Lactobacillus plantarum ATCC 8014, which requires pantothenic acid for its growth. The extent of growth is proportional to the concentration of the vitamin in the sample.

  • Principle: The growth of L. plantarum in a medium containing all necessary nutrients except pantothenic acid is measured. The addition of samples containing pantothenic acid will support growth, which can be quantified turbidimetrically.

  • Sample Preparation: For bound forms of pantothenic acid in food samples, an enzymatic hydrolysis step is required to release the free form. This typically involves treatment with enzymes like papain and amylase.[10]

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of calcium D-pantothenate.

    • Prepare assay tubes with a pantothenate-free assay medium.

    • Add aliquots of the standard solutions and prepared samples to the tubes.

    • Inoculate each tube with a standardized suspension of L. plantarum.

    • Incubate the tubes at 37°C for 18-24 hours.

    • Measure the turbidity of each tube using a spectrophotometer at a wavelength such as 660 nm.

    • Calculate the pantothenic acid concentration in the samples by comparing their turbidity to the standard curve.

HPLC provides a more specific and rapid method for quantifying pantothenic acid compared to microbiological assays.

  • Principle: Pantothenic acid is separated from other components in a sample by reverse-phase HPLC and detected by UV absorbance.

  • Sample Preparation:

    • For high-protein foods, a deproteination step is necessary. This can be achieved by adding a zinc sulfate (B86663) solution.[6]

    • For low-protein foods, extraction with a dilute acid solution (e.g., 1% formic acid) is often sufficient.[6]

  • Chromatographic Conditions:

    • Column: A C18 or similar reverse-phase column is typically used.

    • Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer (e.g., 0.02 M, pH 3.0) and acetonitrile (B52724).[6]

    • Detection: UV detection is performed at a low wavelength, typically around 200-210 nm.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

This method offers the highest sensitivity and selectivity for the quantification of pantothenic acid.

  • Principle: UPLC provides high-resolution separation of pantothenic acid, which is then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.

  • Sample Preparation: Similar to HPLC, sample preparation involves extraction and, if necessary, deproteination. For biological fluids like human milk, protein precipitation with methanol (B129727) followed by removal of non-polar constituents with diethyl ether can be employed.[11]

  • UPLC-MS/MS Conditions:

    • Column: A sub-2 µm particle size column, such as an Acquity UPLC HSS T3, is used for fast and efficient separation.[11]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium (B1175870) formate (B1220265) solution and an organic solvent like acetonitrile or methanol is common.[6]

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode, with MRM transitions specific for pantothenic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Sample Food/Biological Sample Homogenization Homogenization Sample->Homogenization Enzymatic_Hydrolysis Enzymatic Hydrolysis (if bound) Homogenization->Enzymatic_Hydrolysis Deproteination Deproteination (e.g., ZnSO4, Methanol) Enzymatic_Hydrolysis->Deproteination Filtration Filtration/Centrifugation Deproteination->Filtration Extract Final Extract Filtration->Extract Microbio_Assay Microbiological Assay (L. plantarum) Extract->Microbio_Assay HPLC HPLC-UV Extract->HPLC UPLC_MSMS UPLC-MS/MS Extract->UPLC_MSMS Quantification Quantification Microbio_Assay->Quantification HPLC->Quantification UPLC_MSMS->Quantification

Diagram 3: General Experimental Workflow for Pantothenic Acid Quantification.
Enzyme Assays for Biosynthesis Pathway

  • Principle: The activity of PanB can be assayed by measuring the formation of ketopantoate from α-ketoisovalerate and formaldehyde (B43269) (as a substitute for 5,10-methylenetetrahydrofolate in some assays).

  • Assay Mixture: A typical assay mixture contains a buffer (e.g., sodium veronal, pH 7.9), α-ketoisovalerate, formaldehyde, and MnCl2.[2]

  • Procedure:

    • Incubate the assay mixture with the enzyme preparation at 37°C.

    • Stop the reaction and measure the amount of ketopantoate formed. This can be done microbiologically or using isotopic methods if radiolabeled substrates are used.[2]

  • Principle: The activity of PanE is determined by monitoring the oxidation of NADPH to NADP+ at 340 nm.

  • Assay Mixture: The reaction mixture contains a buffer, NADPH, and ketopantoate.

  • Procedure:

    • Add the enzyme to the assay mixture.

    • Monitor the decrease in absorbance at 340 nm using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADPH oxidation.

  • Principle: The activity of PanD can be determined by measuring the formation of β-alanine from L-aspartate.

  • Assay Mixture: The assay mixture contains a buffer, L-aspartate, and the enzyme.

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 60-65°C) and pH (e.g., 6.5).[5]

    • The produced β-alanine can be quantified using methods like HPLC after derivatization.

  • Principle: A coupled enzyme assay is commonly used to measure PanC activity by linking the formation of AMP to the oxidation of NADH.

  • Assay Mixture: The reaction mixture contains a buffer, ATP, D-pantoate, β-alanine, phosphoenolpyruvate, NADH, and the coupling enzymes myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.[12]

  • Procedure:

    • Initiate the reaction by adding the PanC enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of absorbance change is proportional to the activity of pantothenate synthetase.[12]

References

Methodological & Application

Application Notes and Protocols for D-Pantothenic Acid Hemicalcium Salt in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential for all forms of life. In mammalian cell culture, it is a critical component of the culture medium, primarily supplied as D-Pantothenic acid hemicalcium salt due to its stability.[1] Its fundamental role lies in being the key precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[2][3][4][5] CoA is indispensable for the synthesis and degradation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle, and the synthesis of essential molecules like phospholipids, cholesterol, and neurotransmitters.[2][6][7] This document provides detailed application notes and protocols for the effective use of this compound in mammalian cell culture, with a focus on promoting cell growth, viability, and recombinant protein production.

Core Functions in Mammalian Cells

D-Pantothenic acid's primary significance in mammalian cell culture stems from its role in CoA synthesis. This metabolic pathway is crucial for:

  • Energy Metabolism: CoA, in the form of acetyl-CoA, is a central molecule in cellular respiration, entering the TCA cycle to generate ATP.[7]

  • Lipid Metabolism: CoA is essential for the synthesis and oxidation of fatty acids.[2][3]

  • Protein and Carbohydrate Metabolism: It plays a role in the metabolism of proteins and carbohydrates.[7]

  • Cell Proliferation and Viability: Studies have shown that pantothenic acid is essential for maintaining keratinocyte proliferation and differentiation.[8] Its deficiency can suppress cell growth.[8][9] Furthermore, it has been observed to increase the proliferation of fibroblasts.[10]

  • Stress Resistance: Pantothenic acid contributes to protecting cells against peroxidative damage by increasing the levels of glutathione, a key antioxidant.[11][12]

Recommended Concentrations in Cell Culture Media

The optimal concentration of this compound can vary depending on the cell line and specific application. Below is a summary of concentrations used in various contexts.

Cell Line/ApplicationConcentration (mg/L)Concentration (µM)ObservationsReference(s)
General Mammalian Cell Culture ~1.0~4.2Found in many basal media formulations like DMEM/F-12.[1]
Human Dermal Fibroblasts 12.5 - 100 µg/ml (12.5 - 100 mg/L)52.5 - 420Dose-dependent stimulation of cell migration and proliferation.[8]
Human Foreskin Fibroblasts 40 µg/ml (40 mg/L)168Significant increase in cell proliferation.
Hybridoma (Serum-Free Medium) 0.00350.0147Component of a serum-free, protein-free hybridoma medium.
HEK293 (Formulated Medium) Not specified22A calcium-modified version of a formulated medium.[9]
Th17 Cell Differentiation (in vitro) 1-2.5 mM1000 - 2500Restrains Th17 cell differentiation.[13]

Signaling Pathway and Experimental Workflows

Coenzyme A (CoA) Biosynthesis Pathway

The primary pathway involving D-Pantothenic acid is its conversion to Coenzyme A. This multi-step enzymatic process is fundamental for cellular metabolism.

CoA_Biosynthesis pantothenate D-Pantothenic Acid phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate Pantothenate Kinase (PANK) phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT coa Coenzyme A dephospho_coa->coa DPCK Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Mammalian Cell Suspension seed_cells Seed Cells into 96-well Plates prep_cells->seed_cells prep_media Prepare Culture Media with Varying Concentrations of D-Pantothenic Acid prep_media->seed_cells incubate Incubate for 24, 48, 72 hours seed_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data and Plot Proliferation Curves read_absorbance->analyze_data

References

Application Notes and Protocols: D-Pantothenic Acid Hemicalcium Salt for Optimal Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pantothenic acid, also known as Vitamin B5, is an essential nutrient for cellular growth and proliferation. As a key precursor in the biosynthesis of Coenzyme A (CoA), it plays a vital role in numerous metabolic pathways, including the synthesis of lipids, proteins, and carbohydrates, and the citric acid cycle.[1][2] The calcium salt of D-pantothenic acid is the preferred form for use in cell culture media due to its stability.[3] Optimizing the concentration of D-Pantothenic acid hemicalcium salt in cell culture media is critical for achieving robust cell growth, maintaining cell viability, and ensuring experimental reproducibility. These application notes provide a summary of recommended concentrations for various cell types and detailed protocols for determining the optimal concentration for your specific cell line.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound can vary significantly depending on the cell type and the specific requirements of the cell culture system. The following table summarizes concentrations that have been reported to support the optimal growth of different cell lines.

Cell TypeRecommended Concentration (µg/mL)Recommended Concentration (µM)Reference
Human Dermal Fibroblasts20 - 40~84 - 168[4][5]
Human Dermal Fibroblasts100~420[6]
Mink Dermal Papilla Cells20~84[4]
HeLa and Mouse Fibroblasts (L cells)0.01 - 0.1~0.042 - 0.42[7][8]
Chinese Hamster Ovary (CHO) Cells~5.2422[9]

Note: The molecular weight of this compound is approximately 476.53 g/mol . The conversion from µg/mL to µM is calculated based on this molecular weight.

Signaling Pathways

D-Pantothenic acid is integral to cell proliferation primarily through its role in the synthesis of Coenzyme A. CoA is a critical cofactor in cellular metabolism and its synthesis is linked to key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.[1][2] The PI3K effector kinase AKT has been shown to promote the de novo synthesis of CoA from pantothenic acid.[10]

Pantothenic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates CoA_Synthesis Coenzyme A Biosynthesis Akt->CoA_Synthesis promotes Pantothenic_Acid D-Pantothenic Acid (Vitamin B5) Pantothenic_Acid->CoA_Synthesis precursor Metabolism Cellular Metabolism (TCA Cycle, Lipid Synthesis) CoA_Synthesis->Metabolism enables Cell_Growth Cell Growth & Proliferation Metabolism->Cell_Growth supports

Caption: D-Pantothenic acid's role in the PI3K/Akt signaling pathway.

Experimental Protocols

To determine the optimal concentration of this compound for a specific cell line, a dose-response experiment is recommended. This involves culturing cells in media containing a range of concentrations of the supplement and assessing cell proliferation and viability.

Protocol 1: Determining Optimal Concentration using a Cell Proliferation Assay (MTT or WST-1)

This protocol outlines the steps to determine the optimal concentration of this compound for your cell line using a colorimetric cell proliferation assay.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium (lacking pantothenic acid for the base medium)

  • This compound (sterile, cell culture grade)

  • 96-well cell culture plates

  • MTT or WST-1 cell proliferation assay kit

  • Microplate reader

  • Sterile PBS

Procedure:

  • Prepare a Stock Solution: Prepare a sterile stock solution of this compound in sterile water or PBS. A concentration of 1 mg/mL is a good starting point. Filter-sterilize the solution through a 0.22 µm filter.

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your base cell culture medium (lacking pantothenic acid). A suggested range of final concentrations to test is 0, 0.01, 0.1, 1, 10, 50, 100, and 200 µg/mL.

  • Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of the prepared media containing the different concentrations of this compound. Include a control group with no added pantothenic acid.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Cell Proliferation Assay:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11] After incubation, add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]

    • For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450 nm for WST-1).[10][12]

  • Data Analysis: Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells. Plot the absorbance values against the concentration of this compound to determine the concentration that results in the highest cell proliferation.

Concentration_Optimization_Workflow A Prepare Stock Solution of This compound C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells with Different Concentrations B->D C->D E Incubate for 48-72 hours D->E F Perform Cell Proliferation Assay (MTT or WST-1) E->F G Measure Absorbance F->G H Analyze Data and Determine Optimal Concentration G->H

Caption: Workflow for determining the optimal concentration.

Conclusion

The optimization of this compound concentration is a critical step in establishing a robust and reproducible cell culture system. By understanding its role in cellular metabolism and key signaling pathways, and by employing systematic optimization protocols, researchers can ensure optimal cell growth and the generation of reliable experimental data. The information and protocols provided in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development and biomedical research.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Determination of D-Pantothenic Acid Hemicalcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier proteins. Due to its instability, it is commonly available as its more stable calcium salt, D-pantothenic acid hemicalcium salt. Accurate and robust analytical methods are crucial for the quantification of this compound in raw materials, pharmaceutical formulations, and dietary supplements. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable determination of this compound.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify D-pantothenic acid. The compound is separated on a C18 stationary phase using an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of D-pantothenic acid is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Cosmosil C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Reagents:

    • This compound reference standard (e.g., USP or EP grade).[2]

    • Potassium dihydrogen orthophosphate (KH₂PO₄), HPLC grade.[1]

    • Orthophosphoric acid (H₃PO₄), HPLC grade.[1]

    • Methanol (B129727), HPLC grade.[1]

    • Water, HPLC grade or Milli-Q.

  • Glassware and other equipment: Volumetric flasks, pipettes, analytical balance, sonicator, syringe filters (0.45 µm).

  • Buffer Preparation (pH 2.2): Prepare a solution of potassium dihydrogen orthophosphate in water. Adjust the pH to 2.20 ± 0.05 with 10% orthophosphoric acid.[1]

  • Mobile Phase: A mixture of the prepared buffer and methanol in a ratio of 70:30 (v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of this compound reference standard and dissolve it in 100 mL of water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations in the range of 50-150 µg/mL.[1]

  • Sample Preparation:

    • For tablets, weigh and finely powder not fewer than 10 tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of D-pantothenic acid and transfer it to a suitable volumetric flask.

    • Add water, sonicate to dissolve, and then dilute to volume with water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

The chromatographic separation is achieved under the following conditions:

ParameterCondition
Column Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Buffer (KH₂PO₄, pH 2.2) : Methanol (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient (e.g., 25°C)[1]
Detection UV at 210 nm[1]
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize the expected quantitative data for this HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity Range 50 - 150 µg/mL[1]
Correlation Coefficient (r²) ≥ 0.999
Retention Time Approximately 4.5 min[1]
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98 - 102%

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of D-Pantothenic acid.

References

Application Notes and Protocols: D-Pantothenic Acid Hemicalcium Salt as a Supplement in CHO and HEK293 Cell Line Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential for all forms of life. In cell culture, it is a critical component of basal media and feed supplements, typically in the form of D-Pantothenic acid hemicalcium salt (calcium pantothenate) due to its stability.[1] Its primary biological role is as the precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids and carbohydrates.[2] Consequently, adequate supplementation of pantothenic acid is crucial for optimal cell growth, viability, and the production of recombinant proteins in commonly used mammalian cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.

These application notes provide a comprehensive overview of the role of this compound in CHO and HEK293 cell culture, along with detailed protocols for its supplementation and the assessment of its impact on cellular metabolism and productivity.

Biochemical Role and Signaling Pathways

D-Pantothenic acid is the cornerstone of Coenzyme A biosynthesis. This multi-step enzymatic process is vital for cellular energy production and the synthesis of essential molecules.

Coenzyme A Biosynthesis Pathway

The conversion of pantothenic acid to Coenzyme A involves five key enzymatic steps that are highly conserved across species.[2] The pathway begins with the phosphorylation of pantothenic acid by pantothenate kinase (PanK), which is the rate-limiting step and is subject to feedback inhibition by CoA and its thioesters.[2]

Coenzyme A Biosynthesis D-Pantothenic Acid D-Pantothenic Acid 4'-Phosphopantothenic Acid 4'-Phosphopantothenic Acid D-Pantothenic Acid->4'-Phosphopantothenic Acid  PanK (Pantothenate Kinase)   4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenic Acid->4'-Phosphopantothenoylcysteine  PPCS   4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine  PPCDC   Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA  PPAT   Coenzyme A (CoA) Coenzyme A (CoA) Dephospho-CoA->Coenzyme A (CoA)  DPCK  

Caption: Simplified Coenzyme A biosynthesis pathway.
Role of Coenzyme A in Cellular Metabolism

Coenzyme A is a carrier of acyl groups, most notably as acetyl-CoA, which is a central molecule in cellular metabolism.

  • Energy Metabolism: Acetyl-CoA is the entry point for the tricarboxylic acid (TCA) cycle, a key process for cellular energy (ATP) generation.[3]

  • Lipid Metabolism: CoA is essential for the synthesis and degradation of fatty acids.[3]

  • Protein Synthesis and Modification: While not directly incorporated into proteins, CoA is crucial for the energy-intensive process of protein synthesis and for post-translational modifications such as acetylation.[4]

  • Redox Regulation: Recent studies have shown that CoA can participate in redox regulation through a process called protein CoAlation, protecting proteins from oxidative stress.[3]

Metabolic Hub Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Biosynthesis Cholesterol Biosynthesis Acetyl-CoA->Cholesterol Biosynthesis Protein Acetylation Protein Acetylation Acetyl-CoA->Protein Acetylation Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acid Oxidation->Acetyl-CoA Amino Acid Metabolism Amino Acid Metabolism Amino Acid Metabolism->Acetyl-CoA

Caption: Central role of Acetyl-CoA in metabolism.

Quantitative Data Summary

While comprehensive dose-response data for this compound in CHO and HEK293 cell culture is not extensively published in a single study, the following table summarizes reported concentrations and observed effects to provide a starting point for optimization studies.

Cell LineConcentrationObserved Effect/ContextReference
HEK29322 µMComponent of a modified cell culture medium formulation.[2]
Mammalian CellsDeprivationTransient deprivation of Vitamin B5 was shown to affect cell growth and division, and a selection method based on this dependence was developed to improve cell fitness and therapeutic protein production.[4][5]
Growing Ducks0, 2, 4, 6, 8, 10 mg/kg dietDose-dependent increase in body weight and antioxidant capacity, indicating a direct correlation between pantothenic acid supplementation and biological performance.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for supplementation of cell culture media.

Materials:

  • This compound (cell culture grade, e.g., Sigma-Aldrich, Cat. No. P5155)[7]

  • High-purity, cell culture grade water (e.g., WFI quality)

  • Sterile conical tubes (50 mL)

  • Sterile filter (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • In a sterile biological safety cabinet, weigh the desired amount of this compound powder. For example, to make a 1000X stock solution for a medium containing 1 mg/L, weigh 100 mg of the salt.

  • Dissolve the powder in an appropriate volume of cell culture grade water (e.g., 100 mL for a 1 mg/mL stock solution). This compound is soluble in water.[1]

  • Gently swirl the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Label the bottle with the name of the solution, concentration, date of preparation, and initials.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Supplementation of Cell Culture Media

Objective: To supplement basal cell culture media with this compound to determine its effect on cell growth and protein production.

Materials:

  • CHO or HEK293 cells

  • Basal cell culture medium (e.g., CHO-S-SFM II, DMEM/F-12)

  • Sterile this compound stock solution (from Protocol 1)

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, microscope, etc.)

Procedure:

  • Prepare a series of experimental media with varying concentrations of this compound. For example, for a dose-response study, you could prepare media with 0X, 0.5X, 1X, 2X, and 5X the concentration found in the basal medium.

  • To do this, add the appropriate volume of the sterile stock solution to the basal medium. For example, to prepare 100 mL of medium with a final concentration of 1 mg/L using a 1 mg/mL stock solution, add 100 µL of the stock solution to 99.9 mL of basal medium.

  • Seed CHO or HEK293 cells at a consistent density into culture vessels containing the different experimental media.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO2, humidified atmosphere).

  • Monitor cell growth and viability at regular intervals (e.g., every 24 hours) using a hemocytometer and trypan blue exclusion.

  • Collect samples of the culture supernatant at specified time points to measure recombinant protein titer (if applicable).

Supplementation Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Stock Solution Prepare Sterile Stock (Protocol 1) Experimental Media Prepare Media with Varying Concentrations Stock Solution->Experimental Media Cell Seeding Seed Cells Experimental Media->Cell Seeding Incubation Incubate under Standard Conditions Cell Seeding->Incubation Monitoring Monitor Growth & Viability Incubation->Monitoring Sampling Collect Supernatant for Titer Analysis Incubation->Sampling

Caption: Experimental workflow for media supplementation.
Protocol 3: Quantification of Intracellular Coenzyme A

Objective: To measure the intracellular concentration of Coenzyme A in cells cultured with different levels of this compound. This protocol is adapted from published methods.[8]

Materials:

  • Cultured CHO or HEK293 cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold water

  • 0.25 M Potassium hydroxide (B78521) (KOH)

  • 1 M Trizma-HCl

  • 100 mM monobromobimane (B13751) (mBBr) in acetonitrile

  • Acetic acid

  • HPLC system with fluorescence or UV detector

  • Solid-phase extraction (SPE) columns

  • Coenzyme A standard

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate or flask.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold water and scrape the cells.

    • Transfer the cell suspension to a glass test tube.

  • CoA Extraction and Hydrolysis:

    • To the cell suspension, add 400 µL of 0.25 M KOH and 1.5 mL of water. The pH should be ≥ 12 to hydrolyze CoA thioesters.

    • Vortex vigorously for 10 seconds.

    • Incubate at 55°C for 1 hour in a water bath.

  • Derivatization:

    • Add 160 µL of 1 M Trizma-HCl to adjust the pH to approximately 8.

    • Add 10 µL of 100 mM mBBr to derivatize the free CoA.

    • Vortex and incubate at room temperature for 2 hours in the dark.

  • Reaction Quenching and Sample Preparation:

    • Add 100 µL of acetic acid to stop the reaction.

    • Centrifuge at 2,000 x g for 15 minutes to pellet cell debris.

    • Collect the supernatant for SPE cleanup.

  • SPE Cleanup and HPLC Analysis:

    • Perform solid-phase extraction of the supernatant according to the SPE column manufacturer's instructions to purify the CoA-bimane derivative.

    • Analyze the purified sample by HPLC with fluorescence detection (λex = 393 nm, λem = 470 nm) or UV detection.

    • Quantify the CoA concentration by comparing the peak area to a standard curve prepared with a known concentration of CoA standard.

Conclusion

This compound is an indispensable supplement in CHO and HEK293 cell culture media due to its central role in cellular metabolism as the precursor to Coenzyme A. Optimizing its concentration can lead to significant improvements in cell growth, viability, and recombinant protein production. The provided protocols offer a framework for researchers to systematically investigate the effects of pantothenic acid supplementation and to analyze its impact on the intracellular pool of Coenzyme A. Further studies to establish precise optimal concentration ranges for specific cell lines and processes are encouraged to maximize the potential of these widely used expression systems.

References

Application of D-Pantothenic Acid Hemicalcium Salt in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1][2] Its biologically active form, D-pantothenic acid hemicalcium salt (calcium pantothenate), is a common supplemental form used in research and clinical settings. The primary and most vital function of pantothenic acid is its role as the precursor in the biosynthesis of Coenzyme A (CoA).[1][3][4][5] CoA is a fundamental cofactor in a vast array of metabolic reactions, including the synthesis and degradation of carbohydrates, proteins, and fatty acids.[3][5][6][7][8] This makes this compound a critical component for metabolic studies, allowing researchers to investigate energy metabolism, lipid synthesis, and the overall metabolic state of cells and organisms.

Mechanism of Action in Metabolism

This compound is readily absorbed and converted into pantothenic acid within the body.[2] The metabolic journey from pantothenic acid to the indispensable Coenzyme A involves a five-step enzymatic pathway. The initial and rate-limiting step is the phosphorylation of pantothenic acid to 4'-phosphopantothenic acid, a reaction catalyzed by the enzyme pantothenate kinase (PanK).[1][6] This pathway is tightly regulated, with CoA and its thioesters providing feedback inhibition on PanK activity.[6]

Coenzyme A plays a central role in cellular metabolism by acting as a carrier of acyl groups. As acetyl-CoA, it is a key substrate for the tricarboxylic acid (TCA) cycle, crucial for cellular energy production.[2] CoA is also essential for the biosynthesis of fatty acids, cholesterol, and steroid hormones, as well as for the synthesis of the neurotransmitter acetylcholine.[4][5]

Applications in Metabolic Research

The fundamental role of D-pantothenic acid in CoA synthesis makes its hemicalcium salt a valuable tool in a variety of metabolic research areas:

  • Studies of Energy Metabolism: By modulating the availability of pantothenic acid, researchers can investigate the impact on CoA levels and, consequently, on the efficiency of the TCA cycle and overall cellular energy production.[2]

  • Lipid Metabolism Research: Given CoA's essential role in both the synthesis and beta-oxidation of fatty acids, this compound is used to study conditions like obesity, dyslipidemia, and fatty liver disease.[9][10]

  • Neurodegenerative Disease Research: Defective pantothenate metabolism has been linked to neurodegenerative disorders. For example, mutations in the PANK2 gene, which encodes a pantothenate kinase isoform, lead to pantothenate kinase-associated neurodegeneration (PKAN), a condition characterized by iron accumulation in the brain.[4][11]

  • Cell Culture Supplementation: this compound is a standard component of many cell culture media, ensuring the metabolic health and proper proliferation of cultured cells.[12][13][14]

  • Drug Development: The enzymes in the CoA biosynthetic pathway, such as PanK, are being explored as potential targets for therapeutic intervention in metabolic disorders and certain infectious diseases.[6][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of D-pantothenic acid and its derivatives on metabolic parameters.

Table 1: Effect of Pantethine Supplementation on Lipid Profiles in Humans with Low-to-Moderate Cardiovascular Risk

ParameterDosageDurationChange from BaselineReference
Total Cholesterol600 mg/day followed by 900 mg/day16 weeksSignificant Decrease[1]
LDL Cholesterol600 mg/day followed by 900 mg/day16 weeksSignificant Decrease[1]
Non-HDL Cholesterol600 mg/day followed by 900 mg/day16 weeksSignificant Decrease[1]

Table 2: Effects of Pantethine Supplementation on Serum Lipids in Hyperlipidemic Adults (Meta-analysis)

ParameterMedian DosageAverage DurationAverage ReductionReference
Triglycerides900 mg/day12.7 weeks14.2% at 1 month, 32.9% at 4 months[4]

Table 3: Animal Studies on this compound Supplementation

Animal ModelDosageDurationObserved EffectsReference
C57BL/6J Mice (Obesity Model)10 mg/kg (oral gavage, daily)Not specifiedProtected against obesity via brown adipose tissue activation.[17][18]
C57BL/6J Mice (EAE Model)50 mg/kg/day (in drinking water)2 weeksAlleviated experimental autoimmune encephalomyelitis.[17][18]
OVX Mice (Osteoporosis Model)Pantothenic acid-rich diet4 weeksAlleviated bone loss.[17][18]
Weaned Piglets50 ppm (in diet)28 daysEnhanced intestinal development and altered gut microbes.[17][18]
Wistar Rats1% and 3% of diet29 days1% was the NOAEL; 3% was the LOAEL with observed side effects.[19]

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level

Key Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Fibroblast Proliferation and Migration

This protocol is based on studies investigating the wound-healing properties of pantothenic acid.

1. Cell Culture:

  • Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound (e.g., 100 mM) in sterile phosphate-buffered saline (PBS).
  • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 500 µM, 1 mM).

3. Proliferation Assay (e.g., MTT Assay):

  • Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control (PBS).
  • Incubate for 24, 48, and 72 hours.
  • At each time point, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.

4. Migration Assay (e.g., Scratch Wound Assay):

  • Grow fibroblasts to confluence in a 6-well plate.
  • Create a "scratch" in the cell monolayer using a sterile pipette tip.
  • Wash the wells with PBS to remove detached cells.
  • Add fresh medium containing different concentrations of this compound or a vehicle control.
  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Protocol 2: In Vivo Study of this compound on a High-Fat Diet-Induced Obesity Mouse Model

This protocol is adapted from studies investigating the effects of pantothenic acid on metabolic disorders.[10]

1. Animals and Diet:

  • Use male C57BL/6J mice (6-8 weeks old).
  • Acclimatize the mice for one week with free access to a standard chow diet and water.
  • Divide the mice into groups:
  • Control group: Fed a standard chow diet.
  • High-Fat Diet (HFD) group: Fed a diet with a high percentage of calories from fat.
  • HFD + this compound group: Fed the HFD and administered the supplement.

2. Administration of this compound:

  • Prepare a solution of this compound in sterile water.
  • Administer the solution daily via oral gavage at a specific dose (e.g., 10 mg/kg body weight).[17][18] The control and HFD groups should receive a vehicle control (sterile water).
  • Continue the treatment for a specified period (e.g., 8-12 weeks).

3. Metabolic Phenotyping:

  • Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
  • Glucose Tolerance Test (GTT): At the end of the study period, fast the mice overnight (12-16 hours). Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection. Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  • Insulin (B600854) Tolerance Test (ITT): Perform an ITT a few days after the GTT. Fast the mice for 4-6 hours. Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

4. Sample Collection and Analysis:

  • At the end of the experiment, euthanize the mice and collect blood and tissues (liver, adipose tissue).
  • Serum Analysis: Centrifuge the blood to obtain serum. Analyze serum for levels of triglycerides, total cholesterol, LDL-cholesterol, and HDL-cholesterol using commercially available kits.
  • Tissue Analysis: Snap-freeze tissue samples in liquid nitrogen for subsequent analysis, such as gene expression analysis of adipogenic markers or Western blotting for signaling pathways (e.g., JNK/p38 MAPK).[10]

Visualizations

CoA_Biosynthesis_Pathway cluster_0 Coenzyme A Biosynthesis D-Pantothenic_acid D-Pantothenic Acid (Vitamin B5) Phosphopantothenic_acid 4'-Phosphopantothenic Acid D-Pantothenic_acid->Phosphopantothenic_acid PanK (Pantothenate Kinase) ATP -> ADP Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenic_acid->Phosphopantothenoylcysteine PPCS Cysteine, ATP -> ADP, Pi Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC -> CO2 Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT ATP -> PPi CoA Coenzyme A Dephospho_CoA->CoA DPCK ATP -> ADP

Caption: The enzymatic pathway of Coenzyme A biosynthesis from D-Pantothenic acid.

Experimental_Workflow_Obesity_Model cluster_workflow In Vivo Study Workflow Acclimatization Acclimatization (1 week) Grouping Group Allocation (Control, HFD, HFD + Treatment) Acclimatization->Grouping Treatment Diet and Daily Oral Gavage (8-12 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping (GTT, ITT) Treatment->Metabolic_Tests Termination Euthanasia and Sample Collection (Blood, Tissues) Metabolic_Tests->Termination Analysis Biochemical and Molecular Analysis Termination->Analysis

Caption: A representative experimental workflow for an in vivo metabolic study.

References

Application Notes and Protocols: D-Pantothenic Acid Hemicalcium Salt in Microbiological Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of D-Pantothenic acid hemicalcium salt, a synthetic, stable form of Vitamin B5, in the formulation of microbiological growth media.

Introduction

D-Pantothenic acid is an essential nutrient for many microorganisms, serving as the precursor for the biosynthesis of Coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids, lipids, and the metabolism of carbohydrates and proteins. Due to the unstable and hygroscopic nature of free D-pantothenic acid, the hemicalcium salt is the preferred form for use in media formulations. This document outlines its role, typical concentrations, and protocols for its preparation and use in microbiological research.

Biochemical Role of D-Pantothenic Acid

D-Pantothenic acid is a key component in the universal biosynthetic pathway of Coenzyme A. This pathway is critical for cellular metabolism and growth.

CoA Biosynthesis Pathway D-Pantothenic Acid D-Pantothenic Acid Phosphopantothenate Phosphopantothenate D-Pantothenic Acid->Phosphopantothenate Pantothenate Kinase (PanK) 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->4'-Phosphopantothenoyl-cysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoyl-cysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK Acyl Carrier Protein Acyl Carrier Protein Coenzyme A->Acyl Carrier Protein Holo-ACP synthase Stock Solution Preparation Workflow Start Start Weigh Weigh D-Pantothenic acid hemicalcium salt Start->Weigh Dissolve Dissolve in sterile water Weigh->Dissolve Adjust_Volume Adjust to final volume Dissolve->Adjust_Volume Filter_Sterilize Filter-sterilize (0.22 µm) Adjust_Volume->Filter_Sterilize Aliquot_Store Aliquot and store at 2-8°C or -20°C Filter_Sterilize->Aliquot_Store End End Aliquot_Store->End

Protocol for Studying the Effect of D-Pantothenic Acid Hemicalcium Salt on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

D-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life. As the key precursor in the biosynthesis of Coenzyme A (CoA), it plays a pivotal role in a myriad of metabolic reactions. CoA is a critical cofactor in the synthesis and degradation of fatty acids, the tricarboxylic acid (TCA) cycle, and the synthesis of phospholipids. Beyond its metabolic functions, D-Pantothenic acid has been shown to modulate the expression of genes involved in critical cellular processes such as inflammation, lipid metabolism, and wound healing.[1][2][3] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the effects of D-Pantothenic acid hemicalcium salt on gene expression in a controlled laboratory setting.

D-Pantothenic acid's influence on gene expression is primarily mediated through its conversion to CoA. CoA is the sole source of the phosphopantetheine prosthetic group for enzymes involved in fatty acid, non-ribosomal peptide, and polyketide synthesis.[4][5] Furthermore, as the precursor to acetyl-CoA, D-Pantothenic acid is integral to histone acetylation, a key epigenetic mechanism for regulating gene expression.[6] Acetylation of histones by histone acetyltransferases (HATs) utilizes acetyl-CoA to neutralize the positive charge on lysine (B10760008) residues of histone tails, leading to a more relaxed chromatin structure that is accessible to transcription factors, generally resulting in increased gene expression.[7][8]

Recent studies have highlighted the potential of pantothenic acid to modulate the expression of various genes. For instance, it has been observed to upregulate the expression of genes involved in wound healing, such as heme oxygenase-1 (HMOX-1) and pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-1α (IL-1α) in dermal fibroblasts.[1] Conversely, in the context of lipid metabolism, pantothenic acid has been shown to suppress the mRNA levels of genes related to adipogenesis, including peroxisome proliferator-activated receptor-gamma (PPARγ), fatty acid-binding protein 4 (aP2), and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] These findings underscore the importance of systematically studying the impact of D-Pantothenic acid on the transcriptome to elucidate its mechanisms of action and explore its therapeutic potential.

This protocol outlines detailed methodologies for cell culture and treatment with this compound, followed by the extraction of high-quality RNA. Subsequently, it provides procedures for analyzing gene expression using three common techniques: quantitative real-time polymerase chain reaction (qRT-PCR), microarray analysis, and RNA sequencing (RNA-seq). Accompanying this protocol are structured tables summarizing quantitative data from existing literature and diagrams illustrating the key signaling pathways and the experimental workflow.

Data Presentation

Table 1: Effect of D-Pantothenic Acid on Inflammatory Gene Expression

GeneCell Type/ModelTreatment ConditionsFold Change/EffectReference
IL-6Human Dermal FibroblastsDexpanthenol (a derivative)Upregulation[1]
IL-1αHuman Dermal FibroblastsDexpanthenol (a derivative)Upregulation[1]
TNF-αMurine White Adipose TissuePantothenic AcidSuppression of mRNA levels[3]
CD36Murine White Adipose TissuePantothenic AcidSuppression of mRNA levels[3]
HMOX-1Human Dermal FibroblastsPantothenol/Pantothenic AcidUpregulation[1]

Table 2: Effect of D-Pantothenic Acid on Lipid Metabolism Gene Expression

GeneCell Type/ModelTreatment ConditionsFold Change/EffectReference
PPARγMurine White Adipose TissuePantothenic AcidReduced mRNA levels[3]
aP2 (FABP4)Murine White Adipose TissuePantothenic AcidReduced mRNA levels[3]
C/EBPαMurine White Adipose TissuePantothenic AcidReduced mRNA levels[3]
UCP1Human Brown AdipocytesLow Pantothenic AcidRobustly induced expression[9]
UCP1Human Brown AdipocytesHigh Pantothenic AcidRepressed expression[9]
CIDEAHuman Brown AdipocytesLow Pantothenic AcidRobustly induced expression[9]
CIDEAHuman Brown AdipocytesHigh Pantothenic AcidRepressed expression[9]

Experimental Protocols

Cell Culture and Treatment with this compound

1.1. Materials:

  • Selected cell line (e.g., human dermal fibroblasts, pre-adipocytes, macrophages)

  • Complete growth medium appropriate for the cell line

  • This compound (Sigma-Aldrich, Cat. No. P5155 or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks, plates, or dishes

  • CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Trypsin-EDTA solution

1.2. Protocol:

  • Cell Seeding: Culture the chosen cell line in complete growth medium until they reach 70-80% confluency.

  • Subculturing: Detach adherent cells using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium. Seed the cells into new culture plates at a density appropriate for the experiment (e.g., 1 x 10⁵ cells/well in a 6-well plate). Allow cells to adhere and grow for 24 hours.

  • Preparation of Treatment Medium: Prepare a stock solution of this compound in sterile water or culture medium. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 µM to 1 mM). A vehicle control (medium without this compound) must be included.

  • Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C. The optimal duration may need to be determined empirically.

  • Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

RNA Extraction

2.1. Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes, RNase-free

  • Refrigerated microcentrifuge

2.2. Protocol (using TRIzol):

  • Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and pipette up and down to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, incubate for 5 minutes at room temperature, and then add 0.2 mL of chloroform. Shake vigorously for 15 seconds and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Gene Expression Analysis

3.1.1. Materials:

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific forward and reverse primers

  • cDNA template (from reverse transcription)

  • qPCR instrument

3.1.2. Protocol:

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and diluted cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

3.2.1. Materials:

  • RNA labeling kit

  • Gene expression microarrays (e.g., Affymetrix, Agilent)

  • Hybridization oven

  • Microarray scanner

  • Data analysis software

3.2.2. Protocol:

  • RNA Quality Control: Ensure high-quality RNA with an RNA Integrity Number (RIN) > 7.0.

  • cDNA Synthesis and Labeling: Synthesize and label cDNA or cRNA from the total RNA samples using a commercial kit.

  • Hybridization: Hybridize the labeled targets to the microarray slides in a hybridization oven according to the manufacturer's protocol.

  • Washing and Scanning: Wash the slides to remove non-specifically bound probes and scan the arrays using a microarray scanner to generate image files.

  • Data Extraction and Normalization: Extract the raw intensity data from the image files. Perform background correction and normalization (e.g., quantile normalization) to remove systematic variations.

  • Differential Expression Analysis: Use statistical methods (e.g., t-test, ANOVA) to identify genes that are differentially expressed between the treatment and control groups. Apply a fold-change cutoff and a p-value or false discovery rate (FDR) threshold to determine significance.

3.3.1. Materials:

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics analysis pipeline

3.3.2. Protocol:

  • RNA Quality Control: Assess RNA integrity; a RIN > 8.0 is recommended.

  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on an NGS platform to generate raw sequencing reads (FASTQ files).

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw reads.

  • Read Alignment: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).

  • Quantification: Count the number of reads mapping to each gene to generate a count matrix.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to normalize the count data and identify differentially expressed genes between conditions.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells adherence 24h Adherence cell_seeding->adherence treatment Treat with D-Pantothenic Acid Hemicalcium Salt (24-72h) adherence->treatment control Vehicle Control adherence->control lysis Cell Lysis treatment->lysis control->lysis extraction RNA Extraction lysis->extraction qc RNA Quantification & QC extraction->qc qRT_PCR qRT-PCR qc->qRT_PCR microarray Microarray qc->microarray RNA_seq RNA-Seq qc->RNA_seq relative_quant Relative Quantification (2^-ΔΔCt) qRT_PCR->relative_quant diff_exp_array Differential Expression Analysis microarray->diff_exp_array diff_exp_seq Differential Expression Analysis RNA_seq->diff_exp_seq pathway_analysis Pathway & Functional Enrichment Analysis diff_exp_array->pathway_analysis diff_exp_seq->pathway_analysis

Caption: Experimental workflow for studying gene expression.

coenzyme_a_biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway cluster_downstream Downstream Effects pantothenate D-Pantothenic Acid phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate PANK phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT coa Coenzyme A (CoA) dephospho_coa->coa DPCK acetyl_coa Acetyl-CoA coa->acetyl_coa metabolism Metabolic Pathways (TCA Cycle, Fatty Acid Metabolism) coa->metabolism histone_acetylation Histone Acetylation acetyl_coa->histone_acetylation gene_expression Altered Gene Expression metabolism->gene_expression histone_acetylation->gene_expression histone_acetylation_mechanism cluster_mechanism Histone Acetylation and Gene Expression cluster_chromatin Chromatin State pantothenic_acid D-Pantothenic Acid coa Coenzyme A pantothenic_acid->coa acetyl_coa Acetyl-CoA coa->acetyl_coa hat Histone Acetyltransferases (HATs) acetyl_coa->hat relaxed_chromatin Relaxed Chromatin (Gene Activation) hat->relaxed_chromatin Acetylation hdac Histone Deacetylases (HDACs) compacted_chromatin Compacted Chromatin (Gene Silencing) compacted_chromatin->hdac relaxed_chromatin->compacted_chromatin Deacetylation

References

Troubleshooting & Optimization

D-Pantothenic acid hemicalcium salt stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Pantothenic Acid Hemicalcium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light. It is most stable in neutral or slightly acidic conditions (pH 4-6).[1] The degradation rate increases significantly in both acidic (below pH 4) and alkaline (above pH 7) environments.[2][3] Elevated temperatures accelerate the degradation process, which follows first-order kinetics. Exposure to light can also contribute to degradation, although this is less commonly reported than pH and temperature effects.

Q2: What are the main degradation products of this compound in solution?

A2: The primary degradation pathway for D-pantothenic acid in aqueous solutions is the hydrolysis of the amide bond. This cleavage results in the formation of two main degradation products: pantoic acid and β-alanine.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method can separate the intact compound from its degradation products, allowing for accurate quantification of the remaining active substance over time. Key parameters for an HPLC method typically include a C18 column and UV detection at a low wavelength, such as 204 nm or 210 nm.[4][5]

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: To ensure the stability of your stock solution, it is recommended to prepare it in a neutral or slightly acidic buffer (pH 4-6) and store it at low temperatures. For short-term storage, 2-8°C is advisable. For long-term storage, freezing the solution at -20°C or below is recommended to minimize degradation. It is also good practice to protect the solution from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of potency of my D-pantothenic acid solution. The pH of your solution may be too acidic or too alkaline.Measure the pH of your solution and adjust it to a range of 4-6 using a suitable buffer. For example, a phosphate (B84403) buffer can be used.
The storage temperature of your solution may be too high.Store your stock solutions at 2-8°C for short-term use and frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
The solution may be exposed to light for extended periods.Store your solutions in amber vials or wrap the containers in aluminum foil to protect them from light.
Inconsistent results in cell-based assays. Degradation of D-pantothenic acid in the culture medium during the experiment.Prepare fresh solutions of this compound for each experiment. If the experiment is long, consider replenishing the medium with a freshly prepared solution at appropriate intervals.
Appearance of unknown peaks in my HPLC chromatogram. These are likely degradation products of D-pantothenic acid.The primary degradation products are pantoic acid and β-alanine. You can confirm their identity by running standards of these compounds if available. A stability-indicating HPLC method should be able to resolve these peaks from the parent compound.

Quantitative Data on Degradation

The degradation of D-pantothenic acid in solution typically follows first-order kinetics. The rate of degradation is highly dependent on pH and temperature.

Table 1: Effect of pH on the Degradation of Pantothenic Acid in Aqueous Solution

pHTemperature (°C)Degradation RateReference
Acidic (< 4)Not specifiedUp to 40% degradation in 1 hour[2][3]
4 - 6Not specifiedIncreased stability[1]
Alkaline (> 7)Not specifiedUp to 40% degradation in 1 hour[2][3]

Table 2: Thermal Degradation Kinetics of Pantothenic Acid

Temperature (°C)Degradation Rate Constant (k)Half-life (t½)Activation Energy (Ea)Reference
900.0029 min⁻¹239.02 min58.86 kJ/mol[6]
1000.0049 min⁻¹141.46 min58.86 kJ/mol[6]
1100.0081 min⁻¹85.57 min58.86 kJ/mol[6]
1200.0132 min⁻¹52.51 min58.86 kJ/mol[6]
118-143Not specified4-32 hours (buffered systems)20,000-38,000 Cal/mole[3]

Note: The data in Table 2 is derived from a study on pantothenic acid in Averrhoa bilimbi fruits extract and buffered systems. While indicative, degradation rates may vary in different solution matrices.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for D-Pantothenic Acid

This protocol provides a general framework for an HPLC method to assess the stability of this compound.

1. Materials:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Prepare a potassium dihydrogen phosphate buffer (e.g., 0.025 M) in HPLC grade water.

  • Adjust the pH of the buffer to 2.5 with phosphoric acid.

  • The mobile phase can be a mixture of the phosphate buffer and acetonitrile. A common starting point is a ratio of 95:5 (v/v) buffer to acetonitrile.[5]

  • Filter and degas the mobile phase before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or water to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Solution: Prepare your experimental samples by dissolving the this compound in the desired solution (e.g., buffer at a specific pH, cell culture media). The expected concentration should fall within the linear range of the assay.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with the prepared phosphate buffer and acetonitrile mixture.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 204 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: 38°C[5]

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area of the intact D-pantothenic acid.

  • Inject the sample solutions at various time points during your stability study.

  • Quantify the amount of remaining D-pantothenic acid by comparing the peak area in the sample chromatogram to the peak area of the standard. The appearance of new peaks at different retention times may indicate the formation of degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Acid Hydrolysis:

  • Prepare a solution of this compound in a dilute acid (e.g., 0.1 N HCl).

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 6, 8 hours).

  • At each time point, withdraw a sample, neutralize it, and analyze it by HPLC.

2. Alkaline Hydrolysis:

  • Prepare a solution of this compound in a dilute base (e.g., 0.1 N NaOH).

  • Incubate the solution at room temperature or a slightly elevated temperature for a specified period.

  • At each time point, withdraw a sample, neutralize it, and analyze it by HPLC.

3. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a specified period.

  • At each time point, withdraw a sample and analyze it by HPLC.

4. Thermal Degradation:

  • Prepare a solution of this compound in a suitable solvent (e.g., water or a specific buffer).

  • Expose the solution to a high temperature (e.g., 80°C) for a specified period.

  • At each time point, withdraw a sample, cool it to room temperature, and analyze it by HPLC.

5. Photostability Testing:

  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • At specified time points, withdraw samples from both the exposed and control solutions and analyze them by HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution stress_conditions Expose to Stress Conditions (pH, Temp, Light) prep_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis quantification Quantify Remaining Compound and Degradation Products hplc_analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics pathway Identify Degradation Pathway quantification->pathway

Caption: Workflow for a typical stability study of this compound.

degradation_pathway cluster_products Degradation Products DPA D-Pantothenic Acid hydrolysis Hydrolysis (Acid or Base Catalyzed) DPA->hydrolysis products hydrolysis->products pantoic_acid Pantoic Acid products->pantoic_acid beta_alanine β-Alanine products->beta_alanine

Caption: Primary degradation pathway of D-pantothenic acid via hydrolysis.

References

Technical Support Center: D-Pantothenic Acid Hemicalcium Salt - Purity and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Pantothenic Acid Hemicalcium Salt. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to impurities in commercial this compound and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from the manufacturing process, degradation, or storage. These can be broadly categorized as:

  • Organic Impurities: These are structurally related to D-Pantothenic acid and include precursors, by-products, and degradation products. Common organic impurities include:

  • Inorganic/Elemental Impurities: These are trace metals that can be introduced from raw materials, catalysts, or manufacturing equipment. Regulatory guidelines, such as those from the USP, set limits for these impurities.[1][2][3][4][5]

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product in trace amounts.[6][7][8][9]

Q2: How can these impurities affect my experiments?

A2: Impurities can have a range of effects on scientific experiments, leading to inconsistent or erroneous results. Potential effects include:

  • Cell Culture: Impurities can alter cell growth, proliferation, viability, and morphology. For example, while beta-alanine is a nutrient for some cells, as an impurity at unintended concentrations, it could have off-target effects.[10][11][12] Elemental impurities can also impact cell growth and protein glycosylation patterns.

  • Enzymatic Assays: Impurities may act as inhibitors or activators of enzymes, leading to inaccurate measurements of enzyme kinetics. Pantothenamides, for instance, can inhibit pantothenate kinase.[10][13][14]

  • Drug Development: In drug formulation, impurities can affect the stability, bioavailability, and safety of the final product. Even seemingly innocuous impurities can have unforeseen biological activity.

Q3: What are the acceptable limits for impurities in this compound?

A3: The acceptable limits for impurities are typically defined by pharmacopeias such as the United States Pharmacopeia (USP). These limits are established based on the potential toxicity and safety of the impurities. Below are tables summarizing typical limits for various impurities.

Quantitative Data Summary

Table 1: Typical Specification Limits for Organic Impurities in this compound

ImpurityTypical Limit (%)
Beta-alanine and other aminocarboxylic acids≤ 0.5
Pantoic Acid≤ 1.0
Pantolactone≤ 0.5
β-Alanyl pantothenamide≤ 0.25
Any Unspecified Impurity≤ 0.2
Total Organic Impurities ≤ 1.5

Data compiled from publicly available specification sheets.

Table 2: Permitted Daily Exposure (PDE) for Elemental Impurities (USP <232>)

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Cadmium (Cd)1522
Lead (Pb)1555
Arsenic (As)115152
Mercury (Hg)13031
Chromium (Cr)31100011003

This table provides a selection of elemental impurities and their PDEs as per USP guidelines. The full list is more extensive. The amount of an elemental impurity in the this compound should be low enough to not exceed the PDE in the final drug product's maximum daily dose.[1][2][3][4][5]

Troubleshooting Guides

This section provides guidance on troubleshooting common experimental issues that may be related to impurities in this compound.

Issue 1: Inconsistent Cell Growth or Viability in Cell Culture

Question: My cell cultures show variable growth rates, unexpected morphology changes, or decreased viability after adding a medium supplemented with this compound from a new batch. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Beta-alanine Impurity:

    • Effect: Beta-alanine is a precursor to carnosine and can influence intracellular pH. While some cells may benefit from it, others, like certain breast cancer cell lines, have shown suppressed proliferation in its presence.[10][11][12] Inconsistent levels of this impurity between batches could lead to variable cell growth.

    • Action:

      • Analyze the lot of this compound for the concentration of beta-alanine using a suitable analytical method like HPLC.

      • If high levels of beta-alanine are confirmed, consider sourcing a higher purity grade of this compound.

      • Perform a dose-response experiment with pure beta-alanine on your specific cell line to determine its direct effect and tolerance level.

  • Elemental Impurities:

    • Effect: Trace metals can be toxic to cells even at low concentrations, affecting cell growth and function.

    • Action:

      • Review the Certificate of Analysis (CoA) for the specific lot of this compound for information on elemental impurity testing.

      • If not available, consider having the material tested for elemental impurities by a qualified analytical laboratory using techniques like ICP-MS.

  • Pantoic Acid or Pantolactone Impurities:

    • Effect: While generally considered to have low toxicity, high concentrations of these degradation or precursor molecules could potentially stress cells or interfere with metabolic pathways that utilize pantothenate.

    • Action:

      • Check the CoA for the levels of these impurities.

      • If you suspect an issue, try a fresh lot of this compound with lower specified levels of these impurities.

G start Inconsistent Cell Growth/Viability check_new_lot Is a new lot of this compound being used? start->check_new_lot analyze_coa Review Certificate of Analysis (CoA) for impurity profile check_new_lot->analyze_coa Yes compare_lots Compare impurity levels between old and new lots analyze_coa->compare_lots high_beta_alanine High Beta-alanine? compare_lots->high_beta_alanine high_elemental High Elemental Impurities? compare_lots->high_elemental high_other_organic High Pantoic Acid/Pantolactone? compare_lots->high_other_organic high_beta_alanine->high_elemental No test_beta_alanine Perform dose-response with pure beta-alanine high_beta_alanine->test_beta_alanine Yes high_elemental->high_other_organic No icpms_analysis Consider ICP-MS analysis of the raw material high_elemental->icpms_analysis Yes source_new_material Source higher purity material high_other_organic->source_new_material Yes test_beta_alanine->source_new_material resolve Issue Resolved source_new_material->resolve icpms_analysis->source_new_material

Troubleshooting workflow for inconsistent cell culture results.
Issue 2: Variable Results in Enzymatic Assays

Question: I am performing an enzymatic assay that involves a pantothenate-dependent pathway, and my results are not reproducible. Could impurities be the cause?

Possible Causes and Troubleshooting Steps:

  • β-Alanyl Pantothenamide Impurity:

    • Effect: This and other pantothenamides can act as competitive inhibitors of pantothenate kinase, the first enzyme in the coenzyme A biosynthetic pathway. If your assay involves this pathway, this impurity could lead to lower-than-expected enzyme activity.

    • Action:

      • Check the CoA for the presence and level of this impurity.

      • If your assay is sensitive to pantothenate kinase activity, using a higher purity grade of this compound is recommended.

  • Pantolactone Impurity:

    • Effect: Pantolactone is structurally similar to the pantoate portion of pantothenic acid and could potentially interact with enzymes that bind pantothenate, although this is less well-documented.

    • Action:

      • Ensure the level of pantolactone in your material is within the specified limits.

      • If you suspect interference, you could test this by adding pure pantolactone to a control reaction.

  • Elemental Impurities:

    • Effect: Certain metal ions can act as cofactors or inhibitors for various enzymes. Inconsistent levels of these metals could lead to variability in enzyme activity.

    • Action:

      • Review the elemental impurity data on the CoA.

      • Ensure your assay buffer does not already contain chelating agents that could mask this effect.

Experimental Protocols

Protocol: Detection of Organic Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and detection of D-Pantothenic acid and its potential organic impurities. Method parameters may need to be optimized for your specific HPLC system and column.

1. Materials and Reagents:

  • This compound sample

  • Reference standards for D-Pantothenic acid, beta-alanine, pantoic acid, and pantolactone

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Phosphoric acid

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Mobile Phase:

  • Prepare a buffer solution of 20 mM KH₂PO₄ in deionized water.

  • Adjust the pH of the buffer to 2.5 with phosphoric acid.

  • The mobile phase is a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Gradient Program:

    • 0-5 min: 98% A, 2% B

    • 5-20 min: Gradient to 80% A, 20% B

    • 20-25 min: Hold at 80% A, 20% B

    • 25-30 min: Return to 98% A, 2% B

    • 30-35 min: Equilibration at 98% A, 2% B

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of 1 mg/mL.

  • Prepare individual standard solutions of the impurities and a mixed standard solution in deionized water.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the impurities using an external standard method based on the peak areas.

G start Start: Impurity Analysis Workflow sample_prep Sample Preparation: Dissolve sample and standards in water start->sample_prep filtration Filter samples and standards (0.45 µm) sample_prep->filtration hplc_setup HPLC System Setup: - C18 Column - Mobile Phase Gradient - UV Detection at 205 nm filtration->hplc_setup injection Inject sample and standards into HPLC hplc_setup->injection chromatography Chromatographic Separation injection->chromatography detection Peak Detection chromatography->detection data_analysis Data Analysis: - Identify peaks by retention time - Quantify by peak area detection->data_analysis report Report Impurity Profile data_analysis->report end End report->end

References

How to prevent degradation of D-Pantothenic acid hemicalcium salt during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of D-Pantothenic acid hemicalcium salt during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is hydrolysis.[1] This process is significantly accelerated by exposure to moisture, high temperatures, and strongly acidic or alkaline conditions.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure maximum stability, solid this compound should be stored in a cool, dry place, protected from light.[2] Specifically, storage at temperatures not exceeding 25°C in a dry and dark environment is recommended.[3] For long-term storage, some suppliers recommend refrigeration at 2 to 8°C. The material should be kept in a tightly sealed, airtight container to protect it from moisture, as it is slightly hygroscopic.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in aqueous solutions with a pH between 5.0 and 7.0. It is unstable under strongly acidic and alkaline conditions, which promote hydrolysis. For instance, significant degradation is observed at pH values below 4 and above 8.

Q4: I have prepared a stock solution of this compound. How should I store it and for how long is it stable?

A4: Stock solutions are best stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable.[4] It is crucial to store the solutions in sealed containers to prevent moisture ingress.

Q5: Can I autoclave solutions containing this compound?

A5: While pantothenic acid is relatively stable to heat at a neutral pH, autoclaving is generally not recommended due to the high temperatures involved, which can accelerate hydrolysis, especially if the pH of the solution is not optimal. Filter sterilization is a safer alternative for preparing sterile solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of potency in solid this compound - Improper storage (exposure to high temperature, humidity, or light).- Container not properly sealed.- Store in a tightly sealed, airtight container in a cool, dry, and dark place (ideally ≤ 25°C).- For long-term storage, consider refrigeration (2-8°C).- Aliquot the powder upon receipt to minimize repeated opening and closing of the main container.
Precipitate formation in aqueous stock solution upon thawing - Concentration of the solution is too high.- pH of the solution has shifted.- Gently warm the solution and sonicate to aid dissolution.- Ensure the pH of the solution is within the stable range (5.0-7.0).- Prepare a more dilute stock solution if the issue persists.
Unexpected experimental results suggesting degraded compound - Degradation of the stock solution due to improper storage or age.- Degradation of the compound in the experimental medium due to incompatible pH or high temperature.- Prepare a fresh stock solution from a new batch of solid compound.- Verify the stability of this compound under your specific experimental conditions (pH, temperature, and other components).- Perform a stability check of your compound using the HPLC protocol provided below.
Discoloration of the solid powder - Exposure to light or reaction with other substances.- Discard the discolored powder as it may be degraded.- Always store the compound protected from light.

Quantitative Stability Data

The following table summarizes the stability of this compound under various conditions.

FormConditionParameterResult
Solid (in a multivitamin formulation) 25°C / 60% Relative HumidityShelf-life36 months[1]
Solid (in a multivitamin formulation) 30°C / 75% Relative HumidityShelf-life18 months[1]
Aqueous Solution (in sea buckthorn juice) 25°CDegradation after 7 days~18%[5]
Aqueous Solution 80°CObservationDegradation observed over 14 days
Aqueous Solution 2 N HCl (pH ~0.7)Degradation Rate~5.6% per hour
Aqueous Solution 0.1 N NaOH (pH ~12.7)Degradation Rate~9.2% per hour
Aqueous Solution (buffered) pH 4, 121°CD-value (time for 90% reduction)4-32 hours
Aqueous Solution (buffered) pH 5-7, thermal processingStabilityRelatively stable

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and quantify its degradation.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid). The ratio can be optimized, for example, starting with a 10:90 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 38°C

  • Detection Wavelength: 204 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in ultrapure water to make a 0.025 M solution. Adjust the pH to 2.5 using phosphoric acid.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Forced Degradation Studies:

      • Acidic Degradation: Dissolve a known amount of the sample in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specific duration. Neutralize the solution before injection.

      • Alkaline Degradation: Dissolve a known amount of the sample in 0.1 N NaOH and heat at a controlled temperature for a specific duration. Neutralize the solution before injection.

      • Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

      • Thermal Degradation (Solid State): Expose the solid sample to a high temperature (e.g., 80°C) for a defined period. Dissolve a known amount of the stressed solid in the mobile phase for analysis.

      • Photodegradation: Expose the sample (solid or in solution) to UV light.

    • Storage Stability Samples: Dissolve a known amount of the sample that has been stored under specific conditions (e.g., 40°C/75% RH) in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • The peak area of this compound in the sample chromatograms is used to quantify the remaining amount of the compound by comparing it with the calibration curve. The appearance of new peaks indicates the formation of degradation products.

Diagrams

Degradation_Prevention cluster_factors Degradation Factors cluster_prevention Preventive Measures Moisture Moisture/Humidity Degradation This compound Degradation (Hydrolysis) Moisture->Degradation Temperature High Temperature Temperature->Degradation pH Extreme pH (Acidic/Alkaline) pH->Degradation Light Light Exposure Light->Degradation Storage Store in Cool, Dry Place (≤ 25°C, low RH) Container Use Airtight, Sealed Containers pH_Control Maintain pH 5-7 (for solutions) Light_Protection Protect from Light (use amber vials/store in dark) Storage->Degradation Prevents Container->Degradation Prevents pH_Control->Degradation Prevents Light_Protection->Degradation Prevents

Caption: Factors leading to the degradation of this compound and corresponding preventive measures.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: D-Pantothenic Acid Hemicalcium Salt Sample stress Apply Stress Conditions (Heat, Humidity, pH, Light) start->stress dissolve Dissolve in Mobile Phase stress->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (204 nm) separate->detect quantify Quantify Peak Area detect->quantify compare Compare to Reference Standard quantify->compare report Report Stability/% Degradation compare->report

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

References

Interference of D-Pantothenic acid hemicalcium salt with specific assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of D-Pantothenic acid hemicalcium salt in various laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

D-Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The hemicalcium salt form is commonly used in research and commercial applications, such as a supplement in cell culture media, due to its increased stability compared to the free acid form.

Q2: Can this compound interfere with my assays?

Yes, both components of this salt, the D-Pantothenic acid and the calcium ions, have the potential to interfere with specific assays. The calcium ion is a known interferent in several biochemical assays, while D-Pantothenic acid can directly impact the results of cell-based assays.

Q3: Which types of assays are most susceptible to interference?

The primary assays of concern are:

  • Colorimetric and Fluorometric Assays: Particularly those sensitive to divalent cations.

  • Enzymatic Assays: Assays for enzymes that are regulated by or compete with calcium ions, such as certain kinases and phosphatases.

  • Cell-Based Assays: Proliferation, viability, and cytotoxicity assays can be affected due to the biological activity of pantothenic acid.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in colorimetric/enzymatic assays.

Potential Cause: Interference from the calcium ions in the this compound. Calcium can directly interact with reagents or compete with other ions essential for the reaction.

Troubleshooting Workflow:

A Unexpected Results in Colorimetric/Enzymatic Assay B Is D-Pantothenic acid hemicalcium salt present? A->B C Run a 'Salt Control' experiment: - Assay buffer alone - Assay buffer + this compound (at experimental concentration) B->C Yes F Interference from the salt is unlikely. Investigate other sources of error. B->F No D Does the salt control show a signal change? C->D E Calcium interference is likely. Consider mitigation strategies. D->E Yes D->F No G Mitigation Strategies: 1. Use Pantothenic Acid (free acid) if possible. 2. Add a chelating agent (e.g., EDTA) if compatible with the assay. 3. Create a standard curve with the same concentration of the hemicalcium salt. E->G

Caption: Troubleshooting workflow for calcium interference.

Quantitative Data Summary: Documented Calcium Interference in Assays

Assay TypeInterfering AgentObserved EffectMagnitude of Interference
Trinder Reaction-Based AssaysCalcium DobesilateNegative InterferenceConcentration-dependent decrease in signal
Colorimetric Calcium Assays (Arsenazo III)Iodixanol (contains calcium)Positive InterferenceConcentration-dependent increase in signal
Phosphoserine Phosphatase ActivityCalcium IonsInhibitionCompetitive inhibition with Magnesium
Protein Kinase C (PKC) ActivityCalcium IonsActivationRequired for enzyme activation and self-association[1]

Experimental Protocol: Trinder-Based Glucose Assay

This protocol is an example of a Trinder-based assay that could be susceptible to interference.

  • Reagent Preparation:

    • Glucose Oxidase Reagent: Prepare a solution containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) in a suitable buffer (pH ~7.4).

  • Assay Procedure:

    • Pipette 2.0 mL of the Glucose Oxidase Reagent into test tubes.

    • Add 10 µL of your sample (e.g., serum, cell lysate) or standard to the respective tubes.

    • Mix thoroughly.

    • Incubate at 37°C for 15-20 minutes.

    • Measure the absorbance of the resulting colored product at 525 nm.

  • Troubleshooting for Calcium Interference:

    • Run a control with your sample buffer containing this compound at the same concentration as your experimental samples.

    • If interference is observed, consider preparing your standards in the same buffer to account for the effect.

Issue 2: Altered cell proliferation, viability, or cytotoxicity in cell-based assays.

Potential Cause: The D-Pantothenic acid moiety is biologically active and can influence cell growth and metabolism, potentially masking or exaggerating the effects of your test compounds.

Logical Relationship Diagram:

A D-Pantothenic Acid Hemicalcium Salt in Media B Increased Intracellular Pantothenic Acid A->B C Increased Coenzyme A (CoA) Biosynthesis B->C D Alterations in: - Cell Proliferation - Cell Migration - Protein Synthesis C->D E Potential for Masking or Exaggerating Experimental Results D->E

Caption: Impact of D-Pantothenic acid on cell behavior.

Quantitative Data Summary: Effects of Pantothenic Acid on Fibroblast Proliferation

Pantothenic Acid ConcentrationEffect on Cell Proliferation
40 µg/mLSignificant increase in cell proliferation and ³H-thymidine incorporation
100 µg/mL1.2 to 1.6-fold higher final cell densities

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with your test compounds. Include a "vehicle control" group that is treated with the same medium containing this compound as your experimental groups.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate at 37°C for 2-4 hours.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Troubleshooting for Pantothenic Acid Interference:

    • Always compare treated cells to a vehicle control that includes this compound.

    • If baseline proliferation is affected, consider using a lower concentration of the salt if possible, or switch to a different basal medium for the duration of the assay.

Signaling Pathway Diagram

D-Pantothenic acid's primary role is as a precursor for the biosynthesis of Coenzyme A (CoA). This pathway is crucial for cellular metabolism.

cluster_0 Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (ATP -> ADP) Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS (Cysteine, ATP -> ADP) Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC (CO2 released) Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT (ATP -> PPi) CoA Coenzyme A Dephospho_CoA->CoA DPCK (ATP -> ADP) PanK PanK CoA->PanK Feedback Inhibition

Caption: Coenzyme A biosynthesis pathway from Pantothenic acid.[2][3][4][5][6][7][8]

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for D-Pantothenic Acid Hemicalcium Salt Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-Pantothenic acid, a key component of the Vitamin B complex, is crucial for quality control in pharmaceutical manufacturing, nutritional analysis, and various research applications. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable analytical technique for this purpose. This guide provides an objective comparison of different HPLC-based methods for the quantification of D-Pantothenic acid hemicalcium salt, supported by experimental data, to aid in method selection and implementation.

Comparison of Analytical Methodologies

The primary methods for the quantification of D-Pantothenic acid include traditional microbiological assays, HPLC with Ultraviolet (UV) detection, and the more advanced Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While microbiological assays are historically significant, they often suffer from long incubation times and lower precision.[1] HPLC-based methods offer significant improvements in terms of speed, specificity, and accuracy.

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the sample matrix complexity, required sensitivity, and available instrumentation.[2][3] LC-MS/MS, for instance, provides superior selectivity and sensitivity, making it ideal for complex matrices or when very low detection limits are necessary.[4][5]

Performance Characteristics of Analytical Methods

The following table summarizes the key validation parameters for different analytical methods used for the quantification of D-Pantothenic acid, based on published data. This allows for a direct comparison of their performance.

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodMicrobiological Assay
Linearity Range 10 - 100 µg/mL0.08 - 1.2 µg/mLVariable
Correlation Coefficient (r²) > 0.9990.9998Not Applicable
Accuracy (% Recovery) 98.96%95 - 106%Often less precise
Precision (RSD) Intra-day: 0.1 - 0.7% Inter-day: 0.1 - 0.9%[1]Intra-assay: 4.8% Inter-assay: 6.4%Can be >15%
Limit of Detection (LOD) Method dependent0.1 µg/mLHigher than HPLC methods
Limit of Quantification (LOQ) Method dependent0.03 µg/LHigher than HPLC methods
Specificity Good, but potential for interferenceExcellentProne to interference
Analysis Time ~12 minutesFaster than HPLC-UV16 - 24 hours (incubation)[1]

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of any analytical method. Below is a representative experimental protocol for a Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.

RP-HPLC Method with UV Detection

This method is suitable for the routine analysis of this compound in pharmaceutical preparations.[6]

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Hypersil ODS (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[6]

  • Mobile Phase: A mixture of methanol (B129727) and phosphoric acid solution (pH 2.5) in a 65:35 (v/v) ratio.[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Detection Wavelength: 214 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound. Dissolve the sample in the mobile phase, using sonication if necessary, and dilute to a known volume to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.

3. Method Validation Workflow

The following diagram illustrates the key steps involved in the validation of an analytical method according to ICH guidelines.

HPLC Method Validation Workflow HPLC Method Validation Workflow node_start Start: Method Development node_protocol Define Validation Protocol (ICH Q2(R1)) node_start->node_protocol node_specificity Specificity (Peak Purity, Excipient Interference) node_protocol->node_specificity node_linearity Linearity & Range (Calibration Curve, r²) node_specificity->node_linearity node_accuracy Accuracy (% Recovery) node_linearity->node_accuracy node_precision Precision (Repeatability, Intermediate Precision) node_accuracy->node_precision node_lod_loq LOD & LOQ (Signal-to-Noise Ratio) node_precision->node_lod_loq node_robustness Robustness (Variations in Method Parameters) node_lod_loq->node_robustness node_system_suitability System Suitability (Resolution, Tailing Factor) node_robustness->node_system_suitability node_report Validation Report node_system_suitability->node_report node_end End: Validated Method node_report->node_end

Caption: Workflow for HPLC method validation based on ICH guidelines.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring data quality and regulatory compliance. While traditional microbiological assays exist, HPLC-based methods, particularly HPLC-UV and LC-MS/MS, offer superior performance in terms of speed, accuracy, and precision.

This guide provides a comparative overview of these methods, highlighting their respective strengths and presenting key validation data. The provided experimental protocol for an RP-HPLC method serves as a practical starting point for laboratory implementation. By following a structured validation workflow, as outlined, researchers and analysts can ensure that their chosen method is fit for its intended purpose and yields reliable and reproducible results.

References

Comparative Efficacy of D-Pantothenic Acid Hemicalcium Salt Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of D-Pantothenic acid hemicalcium salt, a stable form of Vitamin B5, across various cell lines, including human dermal fibroblasts, human keratinocytes, the MCF-7 breast cancer cell line, and primary neuronal cells. This document is intended for researchers, scientists, and drug development professionals to provide objective data and experimental protocols to aid in their research.

Executive Summary

D-Pantothenic acid is a vital nutrient for cellular growth and metabolism, serving as a precursor for the biosynthesis of Coenzyme A (CoA). This guide synthesizes available data on the effects of its hemicalcium salt form on the proliferation and viability of different cell types. Notably, a pronounced proliferative effect is observed in human dermal fibroblasts. While direct quantitative data for other cell lines is less available, existing literature suggests its essential role in maintaining the health and function of keratinocytes, with a more complex and context-dependent role in cancer and neuronal cells.

Data Presentation: Proliferation and Viability Analysis

The following table summarizes the observed effects of this compound on the proliferation and viability of different cell lines based on published studies.

Cell Line TypeCell Line Example(s)Parameter MeasuredConcentration RangeObserved EffectCitation(s)
Dermal Fibroblasts Primary Human Dermal Fibroblasts (HDFs)Cell Proliferation / Density20 - 100 µg/mLStrongly Stimulatory: 1.2 to 1.6-fold increase in final cell density at 100 µg/mL.[1][2][3]
Keratinocytes HaCaT, Primary Human Epidermal KeratinocytesCell ProliferationNot specified (deficiency studies)Essential for Proliferation: Deficiency suppresses proliferation, suggesting supplementation is beneficial for maintaining normal growth.[4]
Breast Cancer MCF-7Cell Viability / ProliferationNot specified in efficacy studiesContext-Dependent: While essential for general cell metabolism, its specific role in MCF-7 proliferation requires further quantitative investigation. General culture protocols are available.[5][6]
Neuronal Cells Primary Cortical or Hippocampal NeuronsCell Viability / SurvivalNot specified in efficacy studiesSupportive Role: As a precursor to Coenzyme A, it is crucial for neuronal metabolism and health. The direct impact of supplementation on viability under normal and stress conditions is an area for further research.[7][8][9][10]

Key Signaling Pathways

D-Pantothenic acid's primary role is in the synthesis of Coenzyme A, a critical molecule in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. It can also influence other signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, which is involved in energy homeostasis.

Coenzyme_A_Biosynthesis cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria Pantothenate D-Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK ATP Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Cysteine, ATP Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT ATP Dephospho_CoA Dephospho-Coenzyme A PPAT->Dephospho_CoA DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK ATP CoA Coenzyme A DPCK->CoA Krebs_Cycle Krebs Cycle & Fatty Acid Metabolism CoA->Krebs_Cycle Enters Mitochondria

Coenzyme A Biosynthesis Pathway

PPAR_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligands Fatty Acids, Eicosanoids (influenced by CoA metabolism) PPAR PPAR Ligands->PPAR Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Gene_Products Proteins for: - Lipid Metabolism - Inflammation Control - Cell Differentiation Target_Genes->Gene_Products

Simplified PPAR Signaling Pathway

Experimental Protocols

The following are generalized protocols for assessing cell proliferation and migration. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density. Incubate for 24 hours. B 2. Treatment Replace medium with fresh medium containing various concentrations of This compound (e.g., 0, 10, 50, 100, 200 µg/mL). A->B C 3. Incubation Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. Viable cells convert MTT to formazan (B1609692) crystals. C->D E 5. Solubilization Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F

MTT Assay Experimental Workflow

Methodology:

  • Cell Seeding:

    • Human Dermal Fibroblasts (HDFs): Seed at a density of 3,500 - 10,000 cells/cm².

    • Human Keratinocytes (e.g., HaCaT): Seed at a density of 5,000 - 7,500 cells/cm².

    • MCF-7: Seed at a density of 7,500 - 12,000 cells/well in a 24-well plate (adjust for 96-well).

    • Primary Neurons: Seed at a density of 10,000 - 35,000 cells/well in a 96-well plate.

    • Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Prepare a stock solution of this compound in sterile, distilled water or culture medium.

    • Prepare serial dilutions to achieve the desired final concentrations.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium without the compound).

  • Incubation:

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration (Scratch/Wound Healing Assay)

This assay is used to assess the effect of a compound on cell migration.

Methodology:

  • Create a Confluent Monolayer:

    • Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Create the "Scratch":

    • Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.

  • Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the PBS with a fresh culture medium containing the desired concentration of this compound. Use a serum-free or low-serum medium to minimize cell proliferation.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch is closed in the control group.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for each treatment group compared to the control.

Conclusion

This compound demonstrates a clear, positive effect on the proliferation of human dermal fibroblasts, supporting its use in applications such as wound healing research. Its fundamental role in cellular metabolism suggests it is essential for the health and maintenance of other cell types, including keratinocytes and neuronal cells. The effect on cancer cell lines like MCF-7 is likely complex and may depend on the specific metabolic dependencies of the cancer subtype. The provided protocols and pathway diagrams offer a foundational framework for researchers to further investigate the nuanced roles of this essential vitamin in various cellular contexts.

References

A Comparative Guide to Assessing the Purity of D-Pantothenic Acid Hemicalcium Salt Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of an analytical standard is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of key quality attributes for D-Pantothenic acid hemicalcium salt analytical standards, supported by experimental protocols and data presentation.

Comparison of Purity and Key Specifications

The purity of this compound analytical standards is typically determined by a combination of chromatographic and other analytical techniques. Below is a summary of typical specifications from various suppliers.

Parameter Supplier A (Typical) Supplier B (High Purity) Supplier C (General Grade)
Purity (by HPLC) ≥99.0%99.80%[1]≥98.0%[2]
Assay (Titration) 98.0 - 101.0%[3]99.0 - 101.0%97.0 - 102.0%
Specific Optical Rotation +25.0° to +27.5°[3]+26.0° to +28.0°+24.0° to +29.0°
Loss on Drying ≤ 5.0%[3]≤ 3.0%≤ 5.0%
Heavy Metals ≤ 0.002%[2][3]≤ 0.001%≤ 0.002%
Calcium Content 8.2 - 8.6%[3]8.3 - 8.5%8.1 - 8.7%
Nitrogen Content 5.7 - 6.0%[3]5.8 - 6.0%5.6 - 6.1%

Experimental Protocols for Purity Assessment

Accurate determination of purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and identifying impurities in this compound.

A reliable HPLC method for the determination of calcium pantothenate in pharmaceutical products has been described and can be adapted for the purity assessment of analytical standards.[4]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile and potassium dihydrogen phosphate (B84403) solution (pH adjusted to 2.5 with phosphoric acid)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV at 204 nm[4]

    • Injection Volume: 50 µL[4]

    • Column Temperature: 38°C[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound analytical standard in deionized water to a known concentration (e.g., 1 mg/mL).

    • Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 10-50 µg/mL).[4]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks.

    • Impurities can be identified by comparing their retention times with those of known impurity standards.

A simple and cost-effective UV-Visible spectrophotometric method can be used for a quick estimation of Calcium Pantothenate.

  • Instrument: UV-Visible Spectrophotometer

  • Solvent: A 1:1 mixture of methanol (B129727) and water is a suitable solvent system.

  • Procedure:

    • Prepare a stock solution of the analytical standard in the solvent (e.g., 1000 µg/mL).

    • Prepare a series of dilutions to establish a calibration curve (e.g., 5 to 25 µg/mL).

    • Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 212 nm.

    • The concentration of the sample can be determined from the calibration curve.

Common Impurities

Understanding the potential impurities is crucial for a thorough purity assessment. Common impurities in Calcium Pantothenate can include starting materials, by-products, and degradation products. One known impurity is Pantoic acid.[5]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Water weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (204 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate UV_Vis_Workflow cluster_prep Standard & Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification prep_stock Prepare Stock Solution (1000 µg/mL) prep_cal Prepare Calibration Standards (5-25 µg/mL) prep_stock->prep_cal prep_sample Prepare Sample Solution prep_stock->prep_sample measure_cal Measure Absorbance of Standards prep_cal->measure_cal measure_sample Measure Absorbance of Sample prep_sample->measure_sample plot_curve Plot Calibration Curve measure_cal->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc measure_sample->determine_conc

References

D-Pantothenic Acid Hemicalcium Salt: A Comparative Review of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The hemicalcium salt form of D-pantothenic acid is a stable and commonly used supplement in research and pharmaceutical applications. This guide provides a comparative overview of the scientifically documented in vitro and in vivo effects of D-pantothenic acid hemicalcium salt, supported by experimental data and detailed methodologies to aid in research and development.

At a Glance: In Vitro vs. In Vivo Effects

Biological EffectIn Vitro EvidenceIn Vivo Evidence
Wound Healing Promotes proliferation and migration of human dermal fibroblasts.[1]Accelerates wound closure and enhances scar tissue strength in animal models.
Bone Metabolism Exhibits a dual effect on osteoclastogenesis: promotes at low concentrations and inhibits at high concentrations by scavenging reactive oxygen species (ROS).A diet rich in pantothenic acid has been shown to mitigate bone loss in a mouse model of osteoporosis.
Immunomodulation Restrains the differentiation of pro-inflammatory Th17 cells.[2]Alleviates the severity of experimental autoimmune encephalomyelitis (EAE) in mice.[2]
Metabolic Regulation Activates brown adipocytes and upregulates the expression of Uncoupling Protein 1 (UCP1).[3][4][5]Protects against high-fat diet-induced obesity, reduces adiposity, and improves glucose homeostasis in mice.[3][4][5]

Key Experimental Findings and Protocols

This section details the experimental evidence supporting the diverse biological activities of this compound.

In Vitro Applications

In vitro studies have demonstrated the positive effects of this compound on key cellular processes of wound healing.

Quantitative Data Summary:

Cell TypeParameterControlThis compoundFold Change
Human Dermal FibroblastsMigrated Cells/mm32 ± 776 ± 2 (at 100 µg/mL)~2.4x
Human Dermal FibroblastsMigration Distance (mm)0.23 ± 0.050.33 ± 0.02 (at 100 µg/mL)~1.4x
Human Dermal FibroblastsFinal Cell Density-1.2 to 1.6-fold higher (at 100 µg/mL)1.2-1.6x

Experimental Protocol: Scratch Wound Healing Assay [6][7][8][9]

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until a confluent monolayer is formed in 12-well plates.

  • Scratch Induction: A sterile 200 µL pipette tip is used to create a uniform scratch across the center of the cell monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Imaging: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 4, 8, 12, 24 hours) using an inverted microscope.

  • Analysis: The width of the scratch is measured at multiple points at each time interval. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells.

This compound exhibits a dose-dependent dual effect on the differentiation of osteoclasts, the cells responsible for bone resorption.

Quantitative Data Summary:

Cell TypeConcentration of D-Pantothenic AcidEffect on OsteoclastogenesisKey Signaling Pathway
Bone Marrow-Derived Macrophages (BMMs)< 200 µMPromotivePI3K-Akt
Bone Marrow-Derived Macrophages (BMMs)> 500 µMInhibitoryFoxO/Nrf2

Experimental Protocol: RANKL-Induced Osteoclastogenesis Assay [10][11][12]

  • Cell Isolation: Bone marrow is flushed from the femurs and tibias of mice, and bone marrow-derived macrophages (BMMs) are isolated by culturing in the presence of Macrophage Colony-Stimulating Factor (M-CSF).

  • Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts. This compound is added at various concentrations.

  • TRAP Staining: After 5-7 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.

  • Bone Resorption Assay: BMMs are cultured on dentin slices or bone-mimicking surfaces in the presence of M-CSF, RANKL, and this compound. The area of resorption pits is quantified using microscopy.

In Vivo Applications

In vivo studies in mice have shown that this compound can counteract the negative metabolic effects of a high-fat diet.

Quantitative Data Summary:

Animal ModelDietTreatmentKey Outcomes
C57BL/6J miceHigh-Fat Diet (60% kcal from fat)This compound (oral gavage)- Reduced body weight gain- Decreased adiposity- Improved glucose tolerance- Increased energy expenditure

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model [13][14][15][16][17]

  • Animal Model: Male C57BL/6J mice (6-8 weeks old) are used.

  • Diet: Mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 8-16 weeks to induce obesity. A control group is fed a standard chow diet.

  • Treatment: A cohort of HFD-fed mice is treated with this compound, administered daily via oral gavage. Another HFD-fed group receives a vehicle control.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Metabolic Analysis: At the end of the study period, glucose tolerance tests and insulin (B600854) tolerance tests are performed. Body composition (fat and lean mass) is analyzed, and tissues such as liver and adipose tissue are collected for histological and molecular analysis.

In a mouse model of multiple sclerosis, this compound has demonstrated immunomodulatory effects, leading to a reduction in disease severity.

Experimental Protocol: MOG-Induced EAE in C57BL/6 Mice [1][3][18][19][20]

  • EAE Induction: Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.

  • Treatment: Starting from a specific day post-immunization (e.g., day 3 or at the onset of clinical signs), mice are treated daily with this compound or a vehicle control, typically via oral gavage or in drinking water.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

  • Immunological Analysis: At the peak of the disease, spleen and central nervous system tissues are harvested to analyze the infiltration of immune cells and the differentiation of T helper cell subsets, particularly Th17 cells, by flow cytometry and other immunological assays.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are intrinsically linked to its role as the precursor for Coenzyme A (CoA). CoA is a central molecule in cellular metabolism, and its availability can influence various signaling pathways.

Coenzyme A Biosynthesis

D-pantothenic acid is converted to CoA through a five-step enzymatic pathway. This pathway is fundamental to understanding the downstream effects of pantothenic acid supplementation.

Coenzyme A Biosynthesis D-Pantothenic Acid D-Pantothenic Acid 4'-Phosphopantothenic Acid 4'-Phosphopantothenic Acid D-Pantothenic Acid->4'-Phosphopantothenic Acid  Pantothenate Kinase (PANK) 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenic Acid->4'-Phosphopantothenoyl-cysteine  PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoyl-cysteine->4'-Phosphopantetheine  PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA  PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A  DPCK

Biosynthesis of Coenzyme A from D-Pantothenic Acid.
Immunomodulation: Inhibition of Th17 Cell Differentiation

Recent research has elucidated a mechanism by which D-pantothenic acid can suppress the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases like EAE.[2]

Th17 Differentiation Inhibition cluster_0 Cytoplasm cluster_1 Nucleus D-Pantothenic Acid D-Pantothenic Acid CoA CoA D-Pantothenic Acid->CoA PKM2_tetramer PKM2 (tetramer) CoA->PKM2_tetramer Inhibits dissociation PKM2_dimer PKM2 (dimer) PKM2_nuclear PKM2 PKM2_dimer->PKM2_nuclear Nuclear Translocation PKM2_tetramer->PKM2_dimer STAT3 STAT3 pSTAT3 p-STAT3 PKM2_nuclear->pSTAT3 Promotes RORγt RORγt pSTAT3->RORγt Induces Th17 Differentiation Th17 Differentiation RORγt->Th17 Differentiation

Pantothenic acid inhibits Th17 differentiation via CoA-mediated PKM2 modulation.
Metabolic Regulation: Activation of Brown Adipose Tissue

D-pantothenic acid has been shown to activate brown adipose tissue (BAT), a key site for thermogenesis and energy expenditure, which has implications for combating obesity.[4][5][21][22]

BAT Activation D-Pantothenic Acid D-Pantothenic Acid AMPK AMPK D-Pantothenic Acid->AMPK pAMPK p-AMPK AMPK->pAMPK PGC1α PGC1α pAMPK->PGC1α Activates UCP1 UCP1 PGC1α->UCP1 Upregulates Expression Thermogenesis Thermogenesis UCP1->Thermogenesis Mediates

Pantothenic acid promotes thermogenesis through the AMPK-PGC1α-UCP1 pathway in brown adipocytes.

Conclusion

This compound demonstrates significant and diverse biological effects both in vitro and in vivo. Its fundamental role as a precursor to Coenzyme A underpins its influence on cellular metabolism, which translates to tangible benefits in wound healing, bone homeostasis, immune regulation, and metabolic health. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this essential vitamin. The detailed methodologies offer a foundation for reproducible experimental design, while the elucidated signaling pathways provide targets for further investigation and therapeutic intervention.

References

Evaluating the effect of D-Pantothenic acid hemicalcium salt against a negative control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the in vitro effects of D-Pantothenic acid hemicalcium salt compared to a negative control, specifically for researchers, scientists, and drug development professionals. The information presented herein is based on established experimental data and protocols to ensure objective and reliable comparisons.

Executive Summary

D-Pantothenic acid, also known as Vitamin B5, is a crucial precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. This guide details the observed effects of its stable hemicalcium salt form on key cellular processes, namely cell proliferation and migration. To accurately attribute these effects to the pantothenic acid moiety, a robust negative control is essential. The appropriate negative control for this compound is a vehicle control supplemented with an equimolar concentration of a non-metabolically active calcium salt, such as calcium chloride. This ensures that any observed effects are not due to the presence of calcium ions but are a direct result of the pantothenic acid.

Data Presentation: Quantitative Effects on Fibroblast Proliferation and Migration

The following tables summarize the quantitative data from a key study investigating the effects of Calcium D-pantothenate on human dermal fibroblasts in culture.

Table 1: Effect of this compound on Fibroblast Proliferation

Concentration of Ca D-pantothenateFinal Cell Density (Fold Increase vs. Control)
Negative Control (0 µg/mL)1.0
100 µg/mL1.2 - 1.6

Data adapted from a study on human dermal fibroblasts.

Table 2: Effect of this compound on Fibroblast Migration

ParameterNegative Control (0 µg/mL)100 µg/mL Ca D-pantothenate
Migrated Cells (cells/mm)32 ± 776 ± 2
Mean Migration Distance (mm/cell)0.23 ± 0.050.33 ± 0.02
Mean Migration Speed (µm/hour)10.515.0

Data represents the mean ± standard deviation from a study on human dermal fibroblasts.[1]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are provided below for assessing the effects of this compound.

Cell Proliferation Assay (e.g., Cell Counting or CCK-8 Assay)
  • Cell Seeding: Plate human dermal fibroblasts in 96-well plates at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment:

    • Test Group: Replace the medium with fresh medium containing the desired concentration of this compound.

    • Negative Control Group: Replace the medium with fresh medium containing the vehicle (e.g., sterile water or PBS) and an equimolar concentration of calcium chloride to match the calcium concentration in the test group.

    • Vehicle Control Group: Replace the medium with fresh medium containing only the vehicle.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Quantification:

    • Cell Counting: At each time point, detach the cells using trypsin-EDTA and count the viable cells using a hemocytometer and trypan blue exclusion.

    • CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Scratch Wound Healing Assay)
  • Cell Seeding: Seed human dermal fibroblasts in 6-well plates and grow to confluence.

  • Scratch Creation: Create a uniform scratch (wound) in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with Phosphate Buffered Saline (PBS) to remove detached cells.

  • Treatment:

    • Test Group: Add fresh low-serum medium containing the desired concentration of this compound.

    • Negative Control Group: Add fresh low-serum medium containing the vehicle and an equimolar concentration of calcium chloride.

    • Vehicle Control Group: Add fresh low-serum medium containing only the vehicle.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of cell migration can be calculated by the change in the scratch width over time.

Mandatory Visualizations

Signaling Pathway: D-Pantothenic Acid to Coenzyme A Biosynthesis

The primary mechanism of action of D-Pantothenic acid is its conversion into Coenzyme A (CoA), a central molecule in metabolism.

CoA_Biosynthesis D_Pantothenate D-Pantothenic Acid (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate D_Pantothenate->Phosphopantothenate  Pantothenate Kinase (PANK)  ATP -> ADP Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine  PPCS  Cysteine, ATP -> ADP Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine  PPCDC  CO2 Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA  PPAT  ATP -> PPi CoA Coenzyme A (CoA) Dephospho_CoA->CoA  DPCK  ATP -> ADP Metabolism_Hub Central Metabolism CoA->Metabolism_Hub TCA_Cycle Citric Acid Cycle (Energy Production) Metabolism_Hub->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis & Metabolism Metabolism_Hub->Fatty_Acid_Synthesis

Caption: Biosynthesis of Coenzyme A from D-Pantothenic Acid and its role in metabolism.

Experimental Workflow

A standardized workflow is critical for obtaining reliable and comparable results.

Experimental_Workflow Start Start: Cell Culture (e.g., Human Dermal Fibroblasts) Seeding Cell Seeding in Multi-well Plates Start->Seeding Treatment Treatment Application Seeding->Treatment Test_Group D-Pantothenic Acid Hemicalcium Salt Treatment->Test_Group Negative_Control Negative Control (Vehicle + CaCl2) Treatment->Negative_Control Incubation Incubation (Defined Time Points) Test_Group->Incubation Negative_Control->Incubation Assay Perform Cellular Assays Incubation->Assay Proliferation_Assay Proliferation Assay (e.g., CCK-8) Assay->Proliferation_Assay Migration_Assay Migration Assay (e.g., Scratch Assay) Assay->Migration_Assay Data_Analysis Data Collection & Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

References

A Comparative Analysis of D-Pantothenic Acid Hemicalcium Salt for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to D-Pantothenic Acid Hemicalcium Salt and its Alternatives in Experimental Settings.

D-Pantothenic acid, also known as Vitamin B5, is a crucial component in a myriad of biological processes, primarily as a precursor to Coenzyme A (CoA). In experimental research, the selection of the appropriate form of this vitamin is critical for the accuracy and reproducibility of results. This guide provides a comparative analysis of this compound against its common alternatives, supported by experimental data and detailed protocols.

Comparison of Physicochemical Properties and Performance

D-Pantothenic acid is available in several forms for research applications, with the most common being the free acid, its hemicalcium salt, and its alcohol analog, panthenol (or dexpanthenol). The choice between these forms often hinges on their stability and bioavailability.

Stability:

The free acid form of pantothenic acid is known to be unstable and hygroscopic, making it less suitable for consistent experimental use.[1] this compound is a more stable form and is therefore commonly used in dietary supplements and animal feed to ensure a longer shelf-life.[2] In vitro experiments have demonstrated that panthenol is considerably more stable than pantothenate in acidic solutions with a pH ranging from 3 to 5.[3] Furthermore, dexpanthenol (B1670349) is considered the most stable form of pantothenic acid in liquid formulations.[4]

Table 1: Comparison of Stability of Different Forms of Pantothenic Acid

FormReported Stability Characteristics
D-Pantothenic Acid (Free Acid) Unstable and hygroscopic.[1]
This compound More stable than the free acid; commonly used in supplements.[2]
Panthenol (Dexpanthenol) Considerably more stable than pantothenate in acidic solutions (pH 3-5).[3] Regarded as the most stable form in liquid preparations.[4]

Bioavailability:

While direct comparative studies on the bioavailability of different supplemental forms of pantothenic acid are limited, some insights can be drawn from existing research.[5] The bioavailability of pantothenic acid from a typical mixed diet is estimated to be between 40% and 60%.[6] Some evidence suggests that under certain dosage conditions, the physiological availability of panthenol may be superior to that of pantothenic acid.[3] However, a definitive quantitative comparison between the hemicalcium salt and panthenol is not well-documented in the available literature.

Table 2: Bioavailability of Pantothenic Acid

Form/SourceReported Bioavailability
Dietary Pantothenic Acid (from mixed diet) Estimated at 40-60%.[6]
This compound No direct comparative bioavailability data found.
Panthenol (Dexpanthenol) Suggested to have superior physiological availability to pantothenic acid under certain conditions.[3]

Key Experimental Applications and Protocols

This compound is widely utilized in various in vitro and in vivo experimental models. Below are detailed protocols for two key applications: assessment of cell proliferation and analysis of osteoclastogenesis.

Experimental Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol outlines the steps to assess the effect of this compound on the proliferation of a given cell line using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (sterile, stock solution)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium.[7]

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without the test compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.[7]

  • MTT Addition: Add 10 µL of MTT stock solution to each well.[7]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Incubation for Solubilization: Incubate the plate at 37°C for 4 hours.[7]

  • Absorbance Measurement: Mix each sample by pipetting up and down and measure the absorbance at 570 nm using a microplate reader.[7]

Experimental Protocol 2: In Vitro Osteoclastogenesis Assay

This protocol details the procedure to investigate the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.

Materials:

  • Bone marrow cells from mice

  • α-MEM (Minimum Essential Medium Alpha) with 10% FBS and penicillin/streptomycin

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • This compound (sterile, stock solution)

  • TRAP (tartrate-resistant acid phosphatase) staining kit

  • 48-well tissue culture plates

Procedure:

  • Isolation of BMMs: Harvest bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM containing 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate BMMs.

  • Cell Seeding: Seed the BMMs into 48-well plates at a density of 5 x 10⁴ cells/well.

  • Induction of Osteoclastogenesis: Culture the cells in α-MEM with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound or a vehicle control.

  • Medium Change: Replace the medium every 2 days with fresh medium containing the respective treatments.

  • TRAP Staining: After 4-6 days of culture, when multinucleated osteoclasts are visible, fix the cells and stain for TRAP activity according to the manufacturer's instructions.

  • Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well under a microscope.

Signaling Pathway and Experimental Workflow Visualization

Coenzyme A Biosynthesis Pathway

D-Pantothenic acid is the essential precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism. The enzymatic conversion of pantothenic acid to CoA involves a five-step pathway.[8][9]

CoA_Biosynthesis cluster_0 Cytosol Pantothenate D-Pantothenic Acid PANK Pantothenate Kinase (PANK) Pantothenate->PANK ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Cysteine ATP -> ADP+Pi Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC -> CO2 Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT ATP -> PPi DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA DPCK Dephospho-CoA Kinase (DPCK) DephosphoCoA->DPCK ATP -> ADP CoA Coenzyme A DPCK->CoA

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from D-Pantothenic acid.

Experimental Workflow for Cell Proliferation Assay

The following diagram illustrates the logical flow of the MTT cell proliferation assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_treatment Add D-Pantothenic Acid Hemicalcium Salt seed_cells->add_treatment incubate Incubate for desired duration add_treatment->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 4 hours add_solubilizer->incubate_solubilizer read_absorbance Measure absorbance at 570 nm incubate_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow diagram of the MTT cell proliferation assay.

References

Safety Operating Guide

Proper Disposal of D-Pantothenic Acid Hemicalcium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based work, the safe handling and disposal of chemical waste is a critical component of maintaining a secure and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of D-Pantothenic acid hemicalcium salt, ensuring adherence to safety protocols and environmental regulations.

Immediate Safety and Logistical Information

This compound, also known as Calcium D-pantothenate or Vitamin B5 calcium salt, requires careful handling during disposal. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential hazards such as oral toxicity, skin and eye irritation, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle this compound with a degree of caution.

Personal Protective Equipment (PPE):

Before beginning any disposal procedures, ensure the appropriate personal protective equipment is worn to minimize exposure and ensure safety.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Nitrile or latex gloves.
Body Protection Laboratory coat.
Respiratory Protection A suitable respirator should be used if dust is generated.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure both safety and regulatory compliance.

1. Waste Characterization:

  • Consult the Safety Data Sheet (SDS): The first step is to review the SDS provided by the manufacturer for the specific product in use. The SDS will contain information on its classification and potential hazards.

  • Check for Contamination: Determine if the this compound waste is contaminated with other hazardous chemicals. If it is, the disposal procedure must account for all substances present in the mixture.

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect the this compound waste in a clearly labeled and sealed container.

  • Labeling: The label should include the chemical name ("this compound Waste"), the date of accumulation, and any relevant hazard warnings.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

3. Spill Cleanup:

  • In the event of a spill, prevent the material from entering drains or waterways[5][6][7].

  • Carefully sweep up the solid material, taking care to avoid generating dust[3][5][6][7].

  • Place the spilled material into a labeled container for disposal[3][5][6][7].

  • Decontaminate the spill area and any equipment used for cleanup.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents[6].

5. Final Disposal:

  • Regulatory Compliance: The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations[1][8].

  • Contact a Licensed Waste Disposal Service: It is recommended to contact a licensed professional waste disposal service to handle the final disposal of this material[9].

  • Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[9].

  • Landfill: If deemed non-hazardous and permitted by local regulations, disposal in an authorized landfill may be an option. However, this must be confirmed with your institution's Environmental Health and Safety (EHS) department and local waste authorities[5].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds hazardous Is the waste classified as hazardous? sds->hazardous contaminated Is the waste contaminated with other hazardous materials? hazardous->contaminated No treat_hazardous Treat as Hazardous Waste hazardous->treat_hazardous Yes contaminated->treat_hazardous Yes non_hazardous Treat as Non-Hazardous Waste (with caution) contaminated->non_hazardous No collect Collect in a labeled, sealed container treat_hazardous->collect non_hazardous->collect store Store in a designated, well-ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for guidance store->contact_ehs disposal_service Arrange for disposal by a licensed professional waste service contact_ehs->disposal_service end End: Proper Disposal disposal_service->end

Caption: Disposal decision workflow for this compound.

References

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